2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride
Descripción
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Propiedades
IUPAC Name |
2-methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHCLYKDPDOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460757-57-5 | |
| Record name | 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of action of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of the 2-Methylimidazo[1,2-b]pyridazin-6-amine Scaffold
Abstract
The imidazo[1,2-b]pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry, giving rise to a multitude of biologically active molecules. Among these, compounds derived from the 2-Methylimidazo[1,2-b]pyridazin-6-amine core have emerged as particularly significant, serving as foundational structures for a new generation of targeted therapeutics. While 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride itself is primarily a key chemical intermediate, its core structure is integral to numerous potent and selective inhibitors of critical cellular signaling pathways.[1] This guide provides an in-depth exploration of the in vitro mechanisms of action associated with this pivotal scaffold, focusing on its role in kinase inhibition and the modulation of cancer-related pathways. We will dissect the molecular interactions, present validated experimental protocols for mechanism elucidation, and offer a forward-looking perspective for researchers in drug discovery and development.
Part 1: The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold for Kinase Inhibition
The imidazo[1,2-b]pyridazine framework is a bicyclic heterocyclic system that has garnered immense interest due to its versatile biological activities, ranging from anticancer and anti-inflammatory to antiviral and antiparasitic properties.[2][3] Its structural rigidity, combined with the strategic placement of nitrogen atoms, allows for diverse and specific interactions with a variety of biological targets. The commercial success of the multi-kinase inhibitor Ponatinib, which features this core, has significantly spurred research into new derivatives for therapeutic use.[2]
The 2-Methylimidazo[1,2-b]pyridazin-6-amine structure, in particular, serves as a cornerstone for developing agents that target protein kinases. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4] Derivatives built upon this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in tumor growth, inflammation, and autoimmune disorders.
Key Kinase Targets and Associated Mechanisms
The versatility of the imidazo[1,2-b]pyridazine scaffold allows it to be tailored to inhibit various kinases with high potency and, in some cases, remarkable selectivity.
-
mTOR (Mammalian Target of Rapamycin): As a central regulator of cell growth, proliferation, and survival, mTOR is a validated target in oncology. Diaryl urea derivatives containing the imidazo[1,2-b]pyridazine core have been synthesized as potent, ATP-competitive mTOR inhibitors.[5] In vitro, these compounds exhibit significant anti-proliferative activity against human cancer cell lines, such as non-small cell lung cancer (A549 and H460). Mechanistically, they induce a G1-phase cell cycle arrest and suppress the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, including Akt and S6 ribosomal protein.[5]
-
PIM Kinases: The PIM family of serine/threonine kinases is frequently overexpressed in hematopoietic malignancies and some solid tumors, where they promote cell survival and proliferation. A class of imidazo[1,2-b]pyridazines was identified as potent PIM kinase inhibitors with low nanomolar efficacy.[6] X-ray crystallography revealed a unique binding mode: these inhibitors are ATP-competitive but do not mimic the typical hinge-binding interactions of many kinase inhibitors. Instead, they interact with the N-terminal lobe αC helix, a feature that contributes to their enhanced selectivity.[6] In cellular assays, these compounds impair the survival of leukemia cells and inhibit the phosphorylation of known PIM substrates like BAD, validating their on-target activity.[6]
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ROCK2 (Rho-associated coiled-coil containing protein kinase 2): ROCK2 is a key mediator of cellular contraction, motility, and fibrosis. Selective ROCK2 inhibition is a promising strategy for treating fibrotic diseases. Novel imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective ROCK2 inhibitors.[7] Their mechanism involves the modulation of the TGF-β/Smad and ROCK2/STAT3 signaling pathways. In vitro studies confirm that these compounds suppress the phosphorylation of Smad2/3 and STAT3, leading to the downregulation of pro-fibrotic mediators.[7]
-
Other Notable Kinase Targets: The scaffold has also been successfully adapted to target other critical kinases:
-
CDKs (Cyclin-Dependent Kinases): Modification of related scaffolds led to the identification of potent and selective imidazo[1,2-b]pyridazine-based CDK inhibitors, which are crucial for cell cycle regulation.[8]
-
Btk (Bruton's Tyrosine Kinase): As a key component of B-cell receptor signaling, Btk is a target for autoimmune diseases. Patent literature describes imidazo[1,2-b]pyridazine derivatives as potent Btk inhibitors.[4]
-
TYK2 (Tyrosine Kinase 2): In an exciting development, imidazo[1,2-b]pyridazine compounds have been identified as allosteric inhibitors that bind to the TYK2 pseudokinase (JH2) domain, effectively suppressing cytokine signaling in a highly selective manner.[9]
-
Data Summary: In Vitro Inhibitory Activities
| Compound Class/Derivative | Target Kinase | In Vitro Potency (IC50) | Cellular Effect | Reference |
| Diaryl Urea Imidazo[1,2-b]pyridazines | mTOR | 0.062 - 0.067 µM | G1 cell cycle arrest; ↓ p-AKT, ↓ p-S6 | [5] |
| K00135 (Imidazo[1,2-b]pyridazine) | PIM-1 | Low nanomolar | Impaired survival of leukemia cells; ↓ p-BAD | [6] |
| A25 (Imidazo[1,2-b]pyridazine) | ROCK2 | 7.0 nM | ↓ p-Smad2/3, ↓ p-STAT3 | [7] |
| Imidazo[1,2-b]pyridazine Series | TYK2 (JH2) | N/A (Allosteric) | Suppression of cytokine-mediated signaling | [9] |
Part 2: Core Experimental Protocols for Mechanism Elucidation
To rigorously define the in vitro mechanism of action for a novel compound based on the 2-Methylimidazo[1,2-b]pyridazin-6-amine scaffold, a tiered experimental approach is essential. The following protocols provide a self-validating system, moving from broad enzymatic activity to specific on-target engagement and functional cellular outcomes.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a target kinase. The principle relies on quantifying the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the target kinase in kinase buffer. The concentration should be optimized for linear reaction kinetics.
-
Prepare a 2X solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Serially dilute the test compound (solubilized in DMSO) in kinase buffer to create a range of 4X concentrations.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the 4X test compound dilution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO (0% inhibition) and 5 µL of a known potent inhibitor or buffer without enzyme (100% inhibition).
-
Add 10 µL of the 2X kinase/substrate/ATP mixture to all wells to initiate the reaction.
-
Causality Check: The order of addition is critical. Pre-incubating the kinase with the inhibitor before adding ATP/substrate allows for the accurate measurement of competitive inhibition.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25-30°C) for a defined period (e.g., 60 minutes). The time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Add 15 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular Target Engagement
This protocol confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Objective: To assess the inhibition of mTOR signaling by measuring the phosphorylation of S6 ribosomal protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a known mTOR inhibitor as a positive control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Trustworthiness Step: The inclusion of phosphatase inhibitors is non-negotiable to preserve the phosphorylation state of the proteins of interest.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-S6 (e.g., Ser235/236).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Validation and Loading Control:
-
Strip the membrane and re-probe with an antibody for total S6 protein to confirm that the changes observed are due to phosphorylation and not a decrease in total protein.
-
Further re-probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal loading across all lanes.
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Part 3: Visualization of Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for inhibitors derived from the imidazo[1,2-b]pyridazine scaffold.
Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of an imidazo[1,2-b]pyridazine derivative on mTORC1.
Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing the in vitro mechanism of a novel compound.
Caption: A streamlined workflow for the in vitro characterization of a novel kinase inhibitor.
Conclusion
The 2-Methylimidazo[1,2-b]pyridazin-6-amine core is a demonstrably powerful pharmacophore, primarily enabling the development of potent and increasingly selective protein kinase inhibitors. While the hydrochloride salt itself is a synthetic precursor, its foundational structure is at the heart of molecules that mechanistically function by competing with ATP to inhibit key enzymes like mTOR, PIM kinases, and ROCK2. The in vitro elucidation of this mechanism relies on a robust sequence of biochemical assays to determine potency, followed by cell-based assays to confirm target engagement and measure functional outcomes such as anti-proliferative effects and the modulation of downstream signaling events. As our understanding of kinase biology deepens, this privileged scaffold will undoubtedly continue to serve as a launchpad for the next generation of targeted therapies.
References
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Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link][10]
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Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link][11]
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Chiang, M., et al. (2003). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link][12]
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Wang, Z., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][5]
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Bhatt, A., et al. (2016). Synthesis of novel Imidazo [1,2-b] pyridazine derivatives and study of their biomedicinal efficacy. Chemical Biology Letters. Available at: [Link][13]
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MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine. Available at: [Link][1]
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Faramarzi, M. A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Biotechnology. Available at: [Link][14]
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Li, Y., et al. (2023). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link][7]
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Pogorelčnik, B., et al. (2022). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link][15]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link][6]
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Firoozi, Z., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Polycyclic Aromatic Compounds. Available at: [Link][16]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link][9]
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Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available at: [Link][17]
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Chemical Substance Information. (n.d.). 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. Available at: [Link][18]
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Currie, K. S., et al. (2009). Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. Google Patents. Available at: [4]
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Hiebel, M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link][2]
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Cilibrizzi, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link][19]
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Byth, K., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][8]
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Hiebel, M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link][3]
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Sanna, C., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link][20]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
Introduction
2-Methylimidazo[1,2-b]pyridazin-6-amine and its hydrochloride salt are heterocyclic amine compounds that have garnered significant interest within the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, offering valuable insights for researchers, scientists, and drug development professionals. The molecule serves as a crucial intermediate in the synthesis of kinase inhibitors, which are pivotal in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions[1]. Its structural features are optimized for strong binding to the active sites of enzymes, making it a valuable scaffold in the pursuit of more potent and selective drug candidates[1]. This guide will delve into the core physicochemical characteristics, analytical methodologies for their determination, and the compound's relevance in modern drug discovery.
Chemical and Physical Properties
The fundamental properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride are summarized in the table below. It is important to note that while specific data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a foundational understanding. The hydrochloride salt is expected to exhibit higher aqueous solubility and a higher melting point compared to the free base due to its ionic nature.
| Property | Value | Source |
| Chemical Name | 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride | [2] |
| CAS Number | 2460757-57-5 | [2] |
| Molecular Formula | C₇H₉ClN₄ | Inferred |
| Molecular Weight | 184.63 g/mol | Inferred |
| Appearance | Solid | [3] |
| Storage Conditions | Room temperature, in a dry and well-ventilated area, away from light, and under an inert atmosphere. | [1][3] |
Note on the Free Base (2-Methylimidazo[1,2-b]pyridazin-6-amine):
Spectroscopic and Analytical Characterization
A thorough analytical characterization is paramount for confirming the identity and purity of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. The following techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the imidazo[1,2-b]pyridazine core, and the amine protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the heterocyclic rings are characteristic of this class of compounds[5][6].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak for the free base would be at an m/z corresponding to [M+H]⁺[6][7].
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key expected vibrational frequencies include N-H stretching for the amine group, C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the heterocyclic ring system[6].
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) hydrochloride salt, such as 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. These protocols are based on established pharmaceutical analysis techniques[8][9][10].
Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of an API hydrochloride salt.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
-
Methodology:
-
Accurately weigh 3-5 mg of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow versus temperature to obtain the DSC thermogram. The peak of the endotherm corresponds to the melting point[8].
-
Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing the system to reach saturation.
-
Methodology:
-
Add an excess amount of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride to a known volume of purified water in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in mg/mL or mol/L[9].
-
pKa Determination by Potentiometric Titration
-
Principle: The pKa, or acid dissociation constant, is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.
-
Methodology:
-
Dissolve a known amount of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Record the pH values as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the half-equivalence point of the titration of the protonated amine.
-
Mechanism of Action and Pharmaceutical Relevance
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a key building block for a class of compounds that function as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of several kinases, including:
-
Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. Allosteric inhibition of the Tyk2 pseudokinase (JH2) domain by imidazo[1,2-b]pyridazine-based compounds can effectively block this signaling, making them promising therapeutic agents for autoimmune diseases[11][12].
-
Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is a serine/threonine kinase that is overexpressed in multiple myeloma. Imidazo[1,2-b]pyridazine derivatives have been shown to inhibit TAK1, leading to reduced growth of multiple myeloma cell lines[5].
-
Adaptor Associated Kinase 1 (AAK1): AAK1 is involved in clathrin-mediated endocytosis, a process important for synaptic vesicle recycling. Inhibitors of AAK1 based on the imidazo[1,2-b]pyridazine structure are being explored for various neurological and other disorders[7][13].
-
ROS1 Kinase: Fusions involving the ROS1 gene are oncogenic drivers in some cancers, such as non-small cell lung cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of ROS1 kinase activity[14].
Signaling Pathway Inhibition
Caption: Simplified signaling pathway showing the inhibition of Tyk2 by an imidazo[1,2-b]pyridazine derivative.
Safety and Handling
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is classified as harmful if swallowed and can cause skin and eye irritation[3]. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood[3].
Conclusion
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its role as a scaffold for potent and selective kinase inhibitors. A thorough understanding of its physicochemical properties is essential for its effective use in drug discovery and development. This guide has provided a comprehensive overview of its known characteristics, detailed experimental protocols for its analysis, and insights into its mechanism of action and pharmaceutical relevance. As research in this area continues, a deeper understanding of this and related compounds will undoubtedly pave the way for novel therapeutics.
References
- Domańska, U., & Pobudkowska, A. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666.
- European Patent Office. (2013). IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF - EP 2822559 B1.
- Google Patents. (n.d.). WO2015035167A1 - Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and methods of their use.
- Google Patents. (n.d.). US9751887B2 - Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
- Labinsights. (2023, May 8).
- MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- NextSDS. (n.d.). 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine.
- Pobudkowska, A., Szabłowska, A., & Nosol, K. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharma Research & Review, 5(2), 59-72.
- PubChem. (n.d.). 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine.
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- ResearchGate. (n.d.).
- Sapphire Bioscience. (n.d.). N-{2-Methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride.
- Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- U.S. National Library of Medicine. (n.d.). Determination of Critical Parameters of Drug Substance Influencing Dissolution: A Case Study.
- U.S. National Library of Medicine. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
- U.S. National Library of Medicine. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- U.S. National Library of Medicine. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
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Physicochemical Characterization and Mass Spectrometry Profiling of 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
Executive Summary
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a highly versatile, privileged heterocyclic building block utilized extensively in the rational design of targeted kinase inhibitors. Its fused bicyclic scaffold enables precise hydrogen-bonding interactions within the ATP-binding hinge region of various kinases, including TAK1, BTK, and CDKs . For researchers and drug development professionals, the rigorous characterization of this intermediate—specifically distinguishing its average molecular weight from its monoisotopic exact mass—is foundational for downstream High-Resolution Mass Spectrometry (HRMS) tracking, pharmacokinetic profiling, and quality control.
Structural and Physicochemical Properties
The core structure consists of an imidazo[1,2-b]pyridazine ring system, substituted with a methyl group at the C2 position and an exocyclic amine at the C6 position. The hydrochloride salt form is frequently preferred in synthesis and formulation due to its enhanced aqueous solubility and stability against oxidative degradation.
Below is a comparative summary of the quantitative data for both the free base and the hydrochloride salt forms.
Table 1: Quantitative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C₇H₈N₄ | C₇H₉ClN₄ (C₇H₈N₄ · HCl) |
| Average Molecular Weight | 148.17 g/mol | 184.63 g/mol |
| Monoisotopic Exact Mass | 148.0749 Da | 184.0516 Da |
| [M+H]⁺ Ion Exact Mass | 149.0822 Da | N/A (Salt dissociates in ESI) |
| CAS Registry Number | 154704-35-5 | 2460757-57-5 |
Theoretical Calculations: Molecular Weight vs. Exact Mass
In pharmaceutical analysis, distinguishing between average molecular weight and monoisotopic exact mass is critical for accurate structural validation.
-
Average Molecular Weight (184.63 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of all elements (e.g., Carbon = 12.011, Chlorine = 35.45). This value is primarily used for stoichiometric calculations during bulk synthesis.
-
Monoisotopic Exact Mass (184.0516 Da): Calculated using the mass of the most abundant, stable isotope for each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³⁵Cl = 34.968853). In HRMS, the exact mass is the target parameter.
Causality in Mass Spectrometry: When analyzing the hydrochloride salt via Electrospray Ionization (ESI), the salt complex dissociates in solution. The mass spectrometer detects the protonated free base [M+H]⁺ rather than the intact salt. The exact mass of the neutral free base (C₇H₈N₄) is 148.0749 Da. The addition of a proton (H⁺, 1.0073 Da) yields an expected[M+H]⁺ exact m/z of 149.0822 . The presence of the chloride ion from the original salt can be independently confirmed in negative ion mode [M-H]⁻ or by observing the distinct 3:1 isotopic signature of ³⁵Cl and ³⁷Cl if analyzed under specific non-denaturing conditions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Workflow
To validate the identity and purity of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, the following self-validating LC-HRMS protocol is recommended. Every step is designed to maximize ionization efficiency while preventing structural degradation.
Step 1: Sample Preparation
-
Procedure: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 0.1% Formic Acid in HPLC-grade Water.
-
Causality: The 50:50 organic/aqueous blend ensures complete dissolution of the crystalline salt. The addition of 0.1% formic acid pre-protonates the basic amine and pyridazine nitrogens in solution, drastically enhancing the ionization efficiency and signal-to-noise ratio in ESI+ mode.
Step 2: Liquid Chromatography (LC) Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Causality: The C18 column provides optimal retention for the moderately polar imidazo[1,2-b]pyridazine core. The gradient ensures that any unreacted starting materials or degradation products are chromatographically separated from the main API peak, preventing ion suppression at the source.
Step 3: Mass Spectrometry Tuning (ESI+)
-
Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C, and mass analyzer resolution set to >60,000 (Orbitrap or TOF).
-
Causality: A capillary voltage of 3.5 kV is high enough to form a stable Taylor cone but low enough to prevent in-source fragmentation of the C2-methyl group. High resolution (>60k) is strictly required to distinguish the [M+H]⁺ peak (m/z 149.0822) from isobaric background interferences.
Step 4: Data Processing
-
Procedure: Extract the ion chromatogram (EIC) for m/z 149.0822 with a mass tolerance of ±5 ppm. Validate the isotopic pattern (M+1, M+2) against the theoretical distribution for C₇H₉N₄⁺.
Step-by-step LC-HRMS workflow for exact mass determination and isotopic validation.
Signaling Pathway & Kinase Inhibition Context
The 2-Methylimidazo[1,2-b]pyridazin-6-amine scaffold is not merely a chemical curiosity; it is a vital starting material in oncology and immunology .
-
TAK1 Inhibition: Functionalization at the C3 and C6 positions of this scaffold has yielded highly potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), an enzyme heavily overexpressed in multiple myeloma. The scaffold effectively anchors the molecule in the ATP-binding site .
-
BTK Inhibition: Irreversible inhibitors targeting Bruton's Tyrosine Kinase (BTK) utilize this core to achieve nanomolar potency and exceptional selectivity, effectively blocking B-cell receptor signaling pathways in hematological malignancies .
Mechanistic Causality: The methyl group at the C2 position is not arbitrary. It provides critical steric hindrance that dictates the binding orientation of the molecule within the kinase hinge region. This steric bulk prevents unfavorable rotations, locking the core nitrogens into an optimal geometry for hydrogen bonding with the target enzyme's peptide backbone.
Logical progression from scaffold functionalization to therapeutic kinase pathway modulation.
References
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (PubMed).[Link]
A Technical Guide to the Preliminary In Vitro Toxicity Screening of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
Abstract
The preclinical assessment of a drug candidate's safety profile is a critical phase in pharmaceutical development. In vitro toxicity testing on various cell lines offers a rapid, cost-effective, and ethically considerate initial screening method to identify potential cytotoxic effects and guide further research.[1][2] This process is essential for early-stage decision-making, helping to "fail fast" compounds with unfavorable toxicity profiles and prioritize promising candidates. This guide provides a comprehensive framework for conducting a preliminary toxicity screening of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, a novel compound from a class of molecules known for its potential as kinase inhibitors in anticancer therapy.[3][4] We will detail the rationale for experimental design, provide step-by-step protocols for a multi-parametric assay battery, and discuss the interpretation of results within the context of early-stage drug development.
Introduction: The Imperative for Early-Stage Toxicity Assessment
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise as potent inhibitors of key signaling kinases involved in cancer progression, such as mTOR and TRK.[3][5] 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (CAS Number: 2460757-57-5) emerges from this lineage as a candidate for further investigation.[6] However, before committing significant resources to efficacy studies, a robust understanding of its preliminary safety profile is paramount.
Early in vitro toxicity screening serves as a crucial gatekeeper in the drug discovery pipeline.[1] It operates on the principle of gathering foundational safety data using established human cell line models, which can be indicative of potential liabilities in a complex biological system. This approach aligns with the 3Rs (Replacement, Reduction, and Refinement) of animal testing and is endorsed by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) for generating preliminary safety data.[7][8]
This guide outlines a tiered, multi-parametric strategy to evaluate the cytotoxic, genotoxic, and apoptotic potential of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
Experimental Design: A Multi-Faceted Approach
A single assay is insufficient to capture the complexity of potential toxicity. Therefore, we employ a carefully selected panel of cell lines and a battery of assays to build a comprehensive preliminary toxicity profile.
Rationale for Cell Line Selection
To assess potential organ-specific toxicity and to understand the compound's effect on both cancerous and non-cancerous models, a diverse panel of human cell lines is essential.
-
HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism and is frequently susceptible to drug-induced injury. HepG2 cells, derived from a human liver carcinoma, retain many differentiated hepatic functions and are a well-accepted model for in vitro hepatotoxicity studies.[9][10][11]
-
A549 (Human Lung Carcinoma): As many therapeutics are administered systemically, the lungs represent a significant site for potential off-target toxicity. A549 cells are derived from a human lung adenocarcinoma and serve as a model for alveolar Type II pulmonary epithelium, making them suitable for toxicology and drug metabolism studies.[12][13][14]
-
MCF-7 (Human Breast Adenocarcinoma): Given the potential anticancer application of the compound, testing against a relevant cancer cell line is crucial. MCF-7 is a well-characterized, estrogen receptor-positive breast cancer cell line widely used for screening potential chemotherapeutic agents.[15][16][17]
Tiered Assay Strategy
The screening is structured in a logical progression from broad cytotoxicity to specific mechanisms of cell death.
-
Tier 1: Foundational Cytotoxicity. These assays determine the concentration at which the compound impacts fundamental cellular processes like metabolic activity and membrane integrity.
-
Tier 2: Genotoxicity. If cytotoxicity is observed, it is critical to determine if the compound damages DNA, a hallmark of potential carcinogenicity.
-
Tier 3: Mechanism of Cell Death. Understanding how the compound induces cell death (e.g., apoptosis vs. necrosis) provides crucial mechanistic insight.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and are grounded in established methodologies. For all experiments, a vehicle control (e.g., 0.1% DMSO) and a relevant positive control must be included.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[18]
-
Methodology:
-
Cell Seeding: Plate HepG2, A549, and MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: Membrane Integrity (LDH Release Assay)
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, an indicator of cytolysis.[19][20][21]
-
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate percent cytotoxicity relative to a maximum LDH release control (cells lysed with detergent). Determine the IC₅₀ value.
Protocol 3: Genotoxicity (Alkaline Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual cells.[22][23][24]
-
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with non-toxic to moderately toxic concentrations of the compound (e.g., IC₂₅ and IC₅₀ values derived from the MTT assay) for 24 hours. A known genotoxin (e.g., H₂O₂) serves as the positive control.
-
Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
-
Data Analysis: Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail (% Tail DNA). A statistically significant increase in % Tail DNA compared to the vehicle control indicates genotoxicity.
Protocol 4: Apoptosis Induction (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. Their activation is a hallmark of apoptosis.[25][26][27]
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Receptor binding affinity of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the receptor binding affinity of novel chemical entities, using 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride as a representative compound from the pharmacologically significant imidazo[1,2-b]pyridazine class. While specific binding data for this exact molecule is not extensively published, the methodologies detailed herein are the gold standard for characterizing such interactions and are directly applicable to this and other molecules within this promising therapeutic class.
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3] Notably, the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, features an imidazo[1,2-b]pyridazine moiety and is used in the treatment of chronic myeloid leukemia (CML).[4] Furthermore, ongoing research has identified potent and selective inhibitors of Bruton's tyrosine kinase (BTK) and Tyrosine Kinase 2 (Tyk2) based on this scaffold, with some candidates advancing into clinical trials.[5][6][7][8]
Given this therapeutic relevance, a thorough understanding of the binding characteristics of new imidazo[1,2-b]pyridazine derivatives, such as 2-Methylimidazo[1,2-b]pyridazin-6-amine, is paramount for advancing drug discovery programs.[9][10] This guide will provide the theoretical underpinnings and practical, step-by-step protocols for three cornerstone techniques in receptor binding analysis: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
PART 1: Foundational Principles of Receptor-Ligand Interactions
Before delving into specific experimental protocols, it is crucial to grasp the fundamental principles governing the interaction between a ligand (e.g., 2-Methylimidazo[1,2-b]pyridazin-6-amine) and its receptor (e.g., a protein kinase). The binding affinity, a measure of the strength of this interaction, is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.
The interaction is a dynamic process involving non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) provides a more complete picture of the binding event.
PART 2: Core Methodologies for Determining Receptor Binding Affinity
The choice of methodology for assessing binding affinity depends on several factors, including the nature of the receptor and ligand, the availability of reagents, and the specific information required (e.g., kinetics, thermodynamics).
Radioligand Binding Assays: The Gold Standard for Sensitivity
Radioligand binding assays are a highly sensitive and robust method for studying receptor-ligand interactions, particularly for membrane-bound receptors like G-protein coupled receptors (GPCRs).[11][12][13][14][15] These assays involve the use of a radioactively labeled ligand to quantify its binding to a receptor.[16]
There are three primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[11][14] The experiment involves incubating a fixed amount of receptor with increasing concentrations of the radioligand.[17]
-
Competition (or Displacement) Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (like 2-Methylimidazo[1,2-b]pyridazin-6-amine) by measuring its ability to compete with a radioligand for binding to the receptor.[11][14][16]
-
Kinetic Assays: These are used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[11]
This protocol outlines the steps to determine the inhibitory constant (Ki) of 2-Methylimidazo[1,2-b]pyridazin-6-amine for a hypothetical kinase target.
Step 1: Preparation of Reagents
-
Receptor Source: Prepare cell membranes or purified receptors containing the kinase of interest. Determine the total protein concentration using a standard assay like the BCA or Bradford assay.[17]
-
Radioligand: Select a suitable radioligand with high affinity and specificity for the target kinase.
-
Test Compound: Prepare a stock solution of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride and perform serial dilutions to obtain a range of concentrations.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with necessary co-factors and protease inhibitors).
Step 2: Assay Setup
-
Set up a series of reaction tubes or a microplate.
-
For each concentration of the test compound, prepare tubes for "Total Binding" and "Non-specific Binding" (NSB).
-
To the NSB tubes, add a high concentration of an unlabeled, high-affinity ligand for the target kinase to saturate the specific binding sites.
-
Add the receptor preparation to all tubes.
-
Add a fixed concentration of the radioligand to all tubes.
-
Add the serially diluted 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride to the appropriate tubes.
Step 3: Incubation
-
Incubate the reaction mixtures at a specific temperature for a sufficient time to reach equilibrium.
Step 4: Separation of Bound and Free Radioligand
-
Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the receptor-bound complex.[11]
Step 5: Quantification
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Step 6: Data Analysis
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[17]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Competition Radioligand Binding Assay Workflow
Caption: Workflow for a competition radioligand binding assay.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[18] It is particularly useful for studying the binding of small molecules, such as kinase inhibitors, to their protein targets.[19][20] SPR provides valuable kinetic information, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
In an SPR experiment, one of the binding partners (the ligand, which in this context is typically the receptor protein) is immobilized on a sensor chip surface. The other binding partner (the analyte, our test compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU).
Step 1: Sensor Chip Preparation and Ligand Immobilization
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip.
-
Immobilize the purified target kinase onto the sensor surface via covalent amine coupling. It is crucial to optimize immobilization conditions to ensure the kinase remains active.[20]
-
Deactivate any remaining active esters on the surface.
Step 2: Assay Development and Optimization
-
Analyte Preparation: Prepare a series of dilutions of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride in a suitable running buffer.
-
Running Buffer Selection: The choice of running buffer is critical to minimize non-specific binding. It often contains a buffer (e.g., HEPES or PBS), salt, and a surfactant (e.g., P20).
-
Flow Rate and Contact Time: Optimize the flow rate and contact time to ensure that the binding interaction reaches equilibrium or that sufficient data is collected to accurately model the kinetics.
Step 3: Binding Analysis
-
Inject the different concentrations of the test compound over the sensor surface containing the immobilized kinase.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface, and the dissociation of the compound is monitored.
-
Between different analyte injections, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized kinase.
Step 4: Data Analysis
-
The raw data is presented as a sensorgram, which plots the SPR response (RU) over time.
-
Subtract the response from a reference flow cell (without immobilized kinase) to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.
Diagram: Surface Plasmon Resonance (SPR) Workflow
Caption: General workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC): Direct Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[21][22] It is considered a gold-standard method because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[23][24]
In an ITC experiment, a solution of the ligand (the test compound) is titrated into a sample cell containing a solution of the macromolecule (the target kinase).[24] The instrument measures the minute temperature changes that occur as the binding reaction proceeds. The heat change per injection is plotted against the molar ratio of ligand to macromolecule, generating a binding isotherm from which the thermodynamic parameters are derived.
Step 1: Sample Preparation
-
Protein and Ligand Purity: High sample purity is crucial for accurate ITC measurements. The target kinase and 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride should be as pure as possible.
-
Buffer Matching: The protein and ligand must be in the exact same buffer to avoid large heats of dilution that can mask the heat of binding. This includes matching the pH and the concentration of all buffer components.
-
Concentration Determination: Accurate concentration determination of both the protein and the ligand is essential for obtaining reliable stoichiometry and affinity data.
Step 2: ITC Experiment Setup
-
Load the purified kinase into the sample cell of the calorimeter.
-
Load a solution of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (typically 10-20 times more concentrated than the protein) into the injection syringe.
-
Set the experimental parameters, including the cell temperature, the number of injections, the volume of each injection, and the spacing between injections.
Step 3: Titration
-
Perform a series of small, sequential injections of the ligand into the sample cell.[17] The instrument measures the heat change after each injection relative to a reference cell.[17]
Step 4: Data Analysis
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Integrate the peaks to determine the heat change per mole of injectant.
-
Plot the heat change per mole against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and the entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
PART 3: Data Interpretation and Integrated Analysis
Each of these techniques provides a unique perspective on the binding interaction. A comprehensive understanding of the binding affinity of a compound like 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is best achieved by integrating the data from multiple methods.
| Technique | Key Parameters Measured | Strengths | Limitations |
| Radioligand Binding Assay | Ki, IC50, Bmax | High sensitivity, well-established, suitable for membrane proteins.[11][14] | Requires radiolabeling, endpoint measurement, indirect affinity measurement for competitors.[17] |
| Surface Plasmon Resonance (SPR) | ka, kd, Kd | Real-time kinetics, label-free, provides on- and off-rates.[15][18] | Immobilization can alter protein function, requires specialized equipment.[17] |
| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | Direct thermodynamic data, in-solution measurement, label-free.[21][23] | Requires relatively high sample concentration and purity, lower throughput.[17] |
By comparing the Kd values obtained from SPR and ITC, and the Ki from radioligand binding assays, researchers can gain confidence in their results. Discrepancies between the methods can also provide valuable insights, for example, suggesting that the immobilization in SPR may be affecting the binding site. The kinetic data from SPR can reveal whether a compound's high affinity is driven by a fast association rate or a slow dissociation rate (long residence time), which can have important implications for its in vivo efficacy.[25] The thermodynamic signature from ITC can guide lead optimization by revealing whether affinity improvements are enthalpically or entropically driven.
Conclusion
Determining the receptor binding affinity is a critical step in the characterization of any potential therapeutic agent. For compounds belonging to the promising imidazo[1,2-b]pyridazine class, a multi-faceted approach utilizing radioligand binding assays, SPR, and ITC provides the most comprehensive and reliable data. By understanding the principles behind these techniques and executing the protocols with care, researchers can build a robust binding profile that will inform structure-activity relationships, guide lead optimization, and ultimately contribute to the development of novel and effective medicines.
References
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- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Ohura, K., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 457, 38-44.
- Perozzo, R., et al. (2004). Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction, 24(1-2), 1-18.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology.
- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- ResearchGate. (n.d.). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance | Request PDF.
- Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 271-281.
- Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- Benchchem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
- Semantic Scholar. (n.d.). Exploring the untapped pharmacological potential of imidazopyridazines.
- ScienceOpen. (n.d.). Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development.
- ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Wikipedia. (n.d.). Imidazopyridazine.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
- PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- Labome. (2022, October 25). Receptor-Ligand Binding Assays.
- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
- ECHA. (n.d.). 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride — Chemical Substance Information.
- ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions.
- MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- BLD Pharmatech. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine | 154704-35-5.
- National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- National Center for Biotechnology Information. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Google Patents. (n.d.). WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF.
- Pharmaffiliates. (n.d.). 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
- NextSDS. (n.d.). 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine.
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Application Note: Scalable Synthesis Protocol for 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.
Introduction & Strategic Rationale
The imidazo[1,2- b ]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized as a core building block in the development of kinase inhibitors (e.g., DYRK, CLK, and MLK inhibitors) targeting oncology, central nervous system (CNS) disorders, and inflammatory diseases[1][2].
The synthesis of 2-Methylimidazo[1,2- b ]pyridazin-6-amine hydrochloride presents specific regiochemical and operational challenges. Direct cyclocondensation of 3,6-diaminopyridazine with α -haloketones often yields complex, difficult-to-separate mixtures of regioisomers. To ensure absolute regiocontrol and high overall yield, this protocol utilizes a robust three-step linear sequence:
-
Regioselective Cyclocondensation: Utilizing 6-chloropyridazin-3-amine as the starting material ensures that cyclization with chloroacetone occurs exclusively at the desired nitrogen, establishing the imidazo[1,2- b ]pyridazine core[3].
-
Nucleophilic Aromatic Substitution ( SNAr ): While Buchwald-Hartwig amination is viable[4], it requires expensive palladium catalysts and specialized ligands. For process scalability, an SNAr approach using 4-methoxybenzylamine (PMB-NH 2 ) is preferred. PMB-NH 2 acts as a highly nucleophilic ammonia surrogate that can withstand the elevated temperatures required to displace the relatively unreactive 6-chloro substituent[5].
-
Global Deprotection & Salt Formation: Acid-mediated cleavage of the PMB group followed by hydrochloride salt formation yields a highly pure, stable, and water-soluble crystalline product suitable for downstream pharmaceutical screening or further functionalization.
Synthetic Workflow & Mechanistic Pathway
Caption: Three-step synthetic workflow for 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-2-methylimidazo[1,2- b ]pyridazine
Causality Insight: The addition of sodium bicarbonate ( NaHCO3 ) is critical. The cyclocondensation generates hydrochloric acid (HCl) as a byproduct. Without an acid scavenger, the starting 6-chloropyridazin-3-amine becomes protonated, drastically reducing its nucleophilicity and stalling the reaction.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Charge: Add 6-chloropyridazin-3-amine (10.0 g, 77.2 mmol), anhydrous ethanol (150 mL), and finely powdered NaHCO3 (12.9 g, 154.4 mmol, 2.0 eq.).
-
Addition: Slowly add chloroacetone (9.2 mL, 115.8 mmol, 1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the suspension to gentle reflux (approx. 80 °C) for 16 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 95:5) or LC-MS.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (150 mL). Extract the aqueous layer with additional ethyl acetate (2 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the intermediate as an off-white solid.
Step 2: Synthesis of N -(4-Methoxybenzyl)-2-methylimidazo[1,2- b ]pyridazin-6-amine
Causality Insight: The 6-position of the imidazo[1,2- b ]pyridazine ring is less electrophilic than analogous positions in pyrimidines or standard pyridazines. Therefore, high-temperature SNAr in a highly polar aprotic solvent (DMSO) is required to overcome the activation energy barrier[5].
-
Setup: In a 100 mL pressure-rated glass vial or heavy-walled round-bottom flask, dissolve 6-chloro-2-methylimidazo[1,2- b ]pyridazine (5.0 g, 29.8 mmol) in anhydrous DMSO (20 mL).
-
Charge: Add 4-methoxybenzylamine (PMB-NH 2 ) (19.4 mL, 149.0 mmol, 5.0 eq.). The excess amine acts as both the nucleophile and the acid scavenger.
-
Reaction: Seal the vessel and heat the mixture to 150 °C in an oil bath for 5 to 8 hours[5].
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (150 mL) while stirring vigorously. The product will precipitate.
-
Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove DMSO and excess PMB-NH 2 , and dry under vacuum at 50 °C to yield the PMB-protected amine.
Step 3: Global Deprotection and Hydrochloride Salt Formation
Causality Insight: Trifluoroacetic acid (TFA) is utilized to cleanly cleave the electron-rich PMB group via the formation of a stabilized 4-methoxybenzyl cation. Converting the free base to the hydrochloride salt prevents atmospheric oxidation and significantly improves shelf-life and handling properties.
-
Deprotection: Dissolve the PMB-protected intermediate (6.0 g, 22.3 mmol) in neat Trifluoroacetic acid (TFA) (30 mL). Heat the solution to 70 °C for 4 hours.
-
Concentration: Cool the mixture and remove the TFA under reduced pressure to yield a crude viscous oil.
-
Neutralization (Optional but recommended for purity): Dissolve the oil in DCM and wash with saturated aqueous NaHCO3 . Dry and concentrate to isolate the free base.
-
Salt Formation: Dissolve the free base in a minimum volume of anhydrous ethanol (approx. 20 mL). Place the flask in an ice bath and slowly add a pre-titrated solution of 2M HCl in diethyl ether (15 mL, 30.0 mmol).
-
Crystallization: Stir the mixture at 0 °C for 1 hour. A crystalline precipitate will form. Add additional cold diethyl ether (30 mL) to maximize recovery.
-
Final Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 2-Methylimidazo[1,2- b ]pyridazin-6-amine hydrochloride as a pale yellow/white crystalline powder.
Quantitative Data & Quality Control Summary
The following table summarizes the expected quantitative metrics for the optimized three-step protocol, assuming high-purity starting materials.
| Step | Target Compound | Reaction Temp | Reaction Time | Expected Yield | Target Purity (HPLC) |
| 1 | 6-Chloro-2-methylimidazo[1,2- b ]pyridazine | 80 °C (Reflux) | 16 h | 75 - 82% | > 95% |
| 2 | N -(4-Methoxybenzyl)-2-methylimidazo[1,2- b ]pyridazin-6-amine | 150 °C | 5 - 8 h | 68 - 74% | > 92% (Crude) |
| 3 | 2-Methylimidazo[1,2- b ]pyridazin-6-amine HCl | 70 °C (TFA), then 0 °C | 4 h + 1 h | 85 - 90% | > 98% |
| Overall | Final API Intermediate | - | - | ~43 - 54% | > 98% |
References
-
MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine. Retrieved from[Link]
- Google Patents. (2014). WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.
-
Thieme-Connect. (n.d.). Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Retrieved from[Link]
-
Cardiff University (ORCA). (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Retrieved from[Link]
-
Cardiff University (ORCA). (2021). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. Retrieved from[Link]
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How to dissolve 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride for cellular assays
Application Note & Protocol
Title: A Researcher's Guide to the Preparation of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride for In Vitro Cellular Assays
Abstract
This guide provides a detailed protocol and scientific rationale for the solubilization and preparation of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride for use in cell-based assays. As a hydrochloride salt of a weakly basic compound, its solubility and stability are critical for generating accurate and reproducible experimental data. This document outlines the compound's properties, provides a step-by-step methodology for creating high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), and details the subsequent dilution into aqueous cell culture media. Best practices for storage, handling, and troubleshooting are also discussed to ensure compound integrity and minimize experimental artifacts.
Introduction: The Importance of Proper Compound Dissolution
2-Methylimidazo[1,2-b]pyridazin-6-amine belongs to the imidazopyridazine class of heterocyclic compounds. This scaffold is of significant interest in pharmaceutical research, with derivatives being investigated as potent kinase inhibitors for applications in oncology and inflammatory diseases.[1][2][3][4] For any in vitro study, the accurate delivery of a test compound to the cellular environment is paramount. The hydrochloride salt form is frequently used to improve the dissolution rate and bioavailability of parent compounds.[5][6][7][8] However, improper handling can lead to precipitation, degradation, or solvent-induced cytotoxicity, all of which can compromise experimental outcomes.[9][10][11][12]
The primary challenge is transitioning the compound from a solid or a concentrated organic stock solution into a final, homogenous, and non-toxic aqueous culture medium. This protocol is designed to address this challenge by leveraging the superior solubilizing power of DMSO while mitigating its potential cytotoxic effects.[13][14][15]
Compound Properties & Solubility Profile
Understanding the physicochemical properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is the foundation for developing a robust dissolution protocol.
-
Chemical Structure:
-
Base Compound: 2-Methylimidazo[1,2-b]pyridazin-6-amine
-
Salt Form: Hydrochloride (HCl)
-
-
Molecular Formula (Base): C₇H₈N₄
-
Molecular Weight (Base): 148.17 g/mol [1]
-
Physical Form: Solid
Solubility Data Summary
While specific, empirically-derived solubility data for this exact hydrochloride salt is not widely published, we can establish a working protocol based on the properties of the parent amine and general principles for similar small molecules. The primary solvent of choice for compounds of this nature is Dimethyl Sulfoxide (DMSO).
| Solvent | Predicted Solubility | Rationale & Key Considerations |
| DMSO | High (>10 mM) | DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, including both polar and non-polar compounds.[13][18] It is the industry standard for creating concentrated stock solutions for high-throughput screening and cellular assays. |
| Water | Low to Moderate | As a hydrochloride salt, aqueous solubility is expected to be higher than the free base.[5][6] However, the organic scaffold may limit high-concentration solubility. Direct dissolution in aqueous buffers for stock preparation is often not feasible and can lead to precipitation upon storage at low temperatures. |
| Ethanol | Moderate | While some similar compounds may dissolve in ethanol, it is generally less effective than DMSO and can exhibit higher cytotoxicity at equivalent final concentrations in cell culture.[15] |
| PBS (pH 7.4) | Low | The compound may precipitate when a concentrated DMSO stock is diluted directly into a high-salt buffer like PBS.[19] Dilution should be performed in complete cell culture medium containing serum, which can help maintain solubility. |
Rationale for Solvent Selection: Why DMSO is the Gold Standard
The choice of DMSO as the primary solvent is a deliberate one, grounded in decades of laboratory practice.
-
Exceptional Solubilizing Power: DMSO's ability to dissolve a wide array of sparingly water-soluble compounds makes it invaluable.[18] This ensures that a high-concentration stock solution (e.g., 10-50 mM) can be prepared, which is essential for minimizing the volume of solvent added to the final cell culture.
-
Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, allowing for homogenous dilution.[18]
-
Low Volatility: Unlike other organic solvents, DMSO has a high boiling point and low vapor pressure, preventing the concentration of the stock solution from changing due to evaporation during handling.
-
Managing Cytotoxicity: While DMSO can be toxic to cells at higher concentrations, its effects are well-characterized.[11][14] It is widely accepted that keeping the final concentration of DMSO in cell culture at or below 0.5% (v/v) has minimal to no effect on the viability or metabolism of most cell lines.[15] A concentration of ≤0.1% is often targeted to eliminate any potential for solvent-induced artifacts.[20]
Detailed Protocol: Stock & Working Solution Preparation
This protocol details the preparation of a 10 mM stock solution. All calculations can be adjusted for different target concentrations.
Materials & Equipment
-
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (solid powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), ≥99.9% purity[13]
-
Analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
Protocol for 10 mM Stock Solution in DMSO
Step 1: Calculation First, calculate the mass of the compound needed. Note that the molecular weight should include the hydrochloride (HCl, MW = 36.46 g/mol ).
-
MW of Free Base (C₇H₈N₄): 148.17 g/mol
-
MW of HCl: 36.46 g/mol
-
MW of Hydrochloride Salt: 148.17 + 36.46 = 184.63 g/mol
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 184.63 g/mol × 1000 mg/g
-
Mass (mg) = 1.846 mg
Step 2: Weighing the Compound
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out approximately 1.85 mg of the compound directly into the tube. Record the exact mass.
Step 3: Adding DMSO
-
Recalculate the precise volume of DMSO needed based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) × 1,000,000 (µL/L)
-
Example: If you weighed 1.90 mg:
-
Volume (µL) = [1.90 / 184.63] / 0.010 × 1,000,000 = 1029 µL
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
Step 4: Dissolution
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.[13]
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
If dissolution is slow, sonicate the tube in a room temperature water bath for 5-10 minutes. Gentle warming to 37°C can also be used if the compound's thermal stability is not a concern.[13]
Step 5: Aliquoting and Storage
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[13]
-
Store aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is preferred.
Protocol for Preparing Working Solutions in Cell Culture Media
This part of the protocol is critical to prevent the compound from precipitating out of solution.
Step 1: Intermediate Dilution (Optional but Recommended)
-
Directly diluting a 10 mM stock 1:1000 into media can cause localized high concentrations, leading to precipitation. An intermediate dilution step in DMSO or complete culture medium is advisable.
-
Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Create a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in DMSO.
-
Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed complete cell culture medium.
-
Step 2: Final Dilution into Culture Medium
-
Always add the compound (or its intermediate dilution) to the culture medium, not the other way around.
-
Pipette the required volume of the compound stock into the center of the tube containing pre-warmed medium while gently vortexing or swirling to ensure rapid and homogenous mixing.
-
Example Calculation for a 1:1000 dilution (10 mM stock to 10 µM final):
-
Final DMSO % = (Volume of DMSO / Total Volume) × 100
-
Final DMSO % = (1 µL / 1000 µL) × 100 = 0.1%
-
Step 3: Vehicle Control
-
Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to differentiate the effects of the compound from any effects of the solvent.
Workflow & Pathway Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from solid compound to treated cells.
Caption: Workflow for preparing and using the compound in cellular assays.
Hypothetical Signaling Pathway
Imidazopyridazine derivatives are often developed as kinase inhibitors.[1][3] A common target in cancer and immunology is the JAK/STAT pathway. This diagram shows a hypothetical mechanism where the compound inhibits a kinase in this pathway.
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume; poor quality DMSO (absorbed water); compound is less soluble than expected. | Re-check calculations. Use fresh, anhydrous DMSO.[13] Gently warm to 37°C or sonicate for a longer duration. If issues persist, prepare a lower concentration stock (e.g., 5 mM). |
| Precipitate forms when stock is added to media. | "Salting out" effect; localized high concentration; medium is cold or lacks protein (serum). | Perform an intermediate dilution step. Ensure media is pre-warmed to 37°C. Add the stock solution slowly while mixing. Ensure you are using complete medium with serum, as serum proteins can help stabilize compounds. |
| High background toxicity in vehicle control. | DMSO concentration is too high; specific cell line is highly sensitive to DMSO. | Ensure the final DMSO concentration is ≤0.5%, and preferably ≤0.1%.[15] Run a DMSO dose-response curve (e.g., 0.01% to 1.0%) to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results between experiments. | Stock solution degradation; inconsistent dilutions. | Always use single-use aliquots to avoid freeze-thaw cycles.[13] Ensure micropipettes are properly calibrated. Prepare fresh working solutions for each experiment. |
References
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Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). Environmental Science & Technology. Available at: [Link]
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Kramer, N. et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. PubMed. Available at: [Link]
-
Henriksen, T. et al. (2006). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
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Kramer, N. et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available at: [Link]
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Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Available at: [Link]
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Tavakkol, R. et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. Available at: [Link]
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.
-
Chemical Substance Information. 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. Chemical Substance Information. Available at: [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]
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Saal, C. & Petereit, A. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]
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MySkinRecipes. 2-Methylimidazo[1,2-b]pyridazin-6-amine. MySkinRecipes. Available at: [Link]
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ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]
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Al-Ghananeem, A. M. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Sharma, D. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Taylor, L. et al. (2017). Investigation of the intrinsic dissolution rate of a free base and its salts. British Journal of Pharmacy. Available at: [Link]
- Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2014). Der Pharma Chemica.
-
Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. Available at: [Link]
-
Liu, C. et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available at: [Link]
- Google Patents. (2017). Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. Google Patents.
- Google Patents. (2009). Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. Google Patents.
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
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Application Notes: 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride as a Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1] This inherent versatility has led to its incorporation into a variety of clinically significant molecules, most notably kinase inhibitors for oncology and autoimmune diseases.[2][3] The 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, in particular, serves as a crucial starting material and intermediate, offering a synthetically tractable handle for the elaboration of complex molecular architectures designed to modulate key signaling pathways.[4][5]
This guide provides an in-depth exploration of the practical applications of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride in drug discovery, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is fundamental to its effective use. The hydrochloride salt form of 2-Methylimidazo[1,2-b]pyridazin-6-amine enhances its stability and solubility in polar solvents, which can be advantageous for certain reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₄·HCl | [6] |
| Molecular Weight | 184.62 g/mol | [7] |
| Physical Form | Solid | [7][8] |
| Purity | Typically ≥97% | [7][8] |
| Storage Conditions | Room temperature, in a dry and well-ventilated area, away from light, under an inert atmosphere. | [7][8] |
| Key Safety Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [8] |
Core Synthetic Applications: A Gateway to Kinase Inhibitors
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a versatile precursor for generating libraries of kinase inhibitors. Its primary amine at the C6-position serves as a key nucleophile or a point for further functionalization, often through palladium-catalyzed cross-coupling reactions.
Application 1: Synthesis of C6-Arylated Imidazo[1,2-b]pyridazines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[9] In the context of our building block, this reaction is instrumental in introducing aryl or heteroaryl moieties at the C6-position, a common strategy in the design of kinase inhibitors to occupy specific pockets in the ATP-binding site.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
This protocol is a representative example for the coupling of 2-Methylimidazo[1,2-b]pyridazin-6-amine with an arylboronic acid.
-
Reagent Preparation: In a dry Schlenk flask, combine 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Causality Explanation: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of substrates.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Causality Explanation: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing removes dissolved oxygen which can oxidize and deactivate the Pd(0) active catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C6-arylated product.
Application 2: Synthesis of C6-Amino Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][10] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C6-position of a pre-functionalized imidazo[1,2-b]pyridazine core (e.g., a 6-bromo derivative). This is particularly useful for exploring the structure-activity relationship (SAR) of the solvent-exposed region of kinase inhibitors.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
This protocol outlines a general procedure for the amination of a 6-bromo-2-methylimidazo[1,2-b]pyridazine intermediate, which can be synthesized from the corresponding amine via a Sandmeyer reaction.
-
Reagent Preparation: In a glovebox or under a stream of argon, add 6-bromo-2-methylimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and ensure it is under a positive pressure of an inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific amine and aryl halide. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude residue by flash column chromatography to yield the desired C6-amino derivative.
Conclusion
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a high-value building block for the synthesis of complex heterocyclic compounds, particularly in the realm of kinase inhibitor discovery. Its strategic utility lies in the synthetic accessibility of its C6-position, which can be readily functionalized through robust and well-established cross-coupling methodologies. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to leverage this versatile scaffold in their drug discovery programs.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Li, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1746–1764. [Link]
-
European Patent Office. (2013). IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF (EP 2822559 B1). [Link]
-
MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemical Substance Information. (n.d.). 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. Retrieved from [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Desai, N. C., et al. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(7), 136-144. [Link]
-
Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 205–209. [Link]
-
Furet, P., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6641–6644. [Link]
-
Li, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
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NMR spectroscopy characterization of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
An Application Guide to the NMR Spectroscopic Characterization of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
Introduction
2-Methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its scaffold is found in various molecules developed as kinase inhibitors for potential therapeutic applications, including anticancer agents.[1][2] Given its role as a key intermediate, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.
This document provides a detailed guide for the characterization of 2-Methylimidazo[1,2-b]pyridazin-6-amine as its hydrochloride salt using ¹H and ¹³C NMR spectroscopy. The protocols and interpretations herein are designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, offering both practical steps and the scientific rationale behind them.
Guiding Principles: The Molecule and the Method
The structure of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride presents several key features that are discernible by NMR. The formation of a hydrochloride salt involves the protonation of a basic site on the molecule. In this fused heterocyclic system, protonation typically occurs on one of the ring nitrogen atoms, which significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.[3][4]
The NMR spectrum is governed by three primary parameters:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. The fused aromatic rings, the electron-donating methyl and amine groups, and the positive charge from protonation will all cause distinct shifts.
-
Spin-Spin Coupling (J): This reveals the connectivity between neighboring nuclei. The interaction between protons on the pyridazine ring, for example, will produce characteristic splitting patterns.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a quantitative check on the structure.
The choice of a suitable deuterated solvent is critical, especially for a salt. Polar aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6) are ideal for dissolving hydrochloride salts and have a wide chemical shift window, minimizing potential signal overlap.[5] Solvent choice can subtly alter chemical shifts, so consistency is key for comparing data.[6]
Experimental Workflow: From Sample to Spectrum
The following diagram outlines the logical flow of the characterization process, ensuring reproducibility and high-quality data.
Caption: NMR Characterization Workflow.
Detailed Protocols
Protocol 1: NMR Sample Preparation
This protocol is designed to create a homogenous sample solution, which is essential for acquiring high-resolution NMR spectra.[7][8]
-
Weighing the Sample: Accurately weigh the required amount of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
-
Transfer to NMR Tube: Carefully transfer the solid into a clean, dry, high-quality 5 mm NMR tube. Avoid using tubes with any scratches or cracks.[8]
-
Adding the Solvent: Using a glass Pasteur pipette, add approximately 0.6–0.7 mL of DMSO-d6 to the NMR tube.[5] This volume ensures the sample is within the detection region of the NMR coil.
-
Dissolution: Cap the NMR tube securely and vortex or invert gently until the solid is completely dissolved. A brief period in a sonicator bath can aid dissolution if needed.
-
Final Check: Visually inspect the sample against a light source. The solution should be clear and free of any suspended particulate matter. If solids are present, filter the solution through a small plug of glass wool in a pipette before transferring it to the final NMR tube.[8]
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1.5 s
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
-
Pulse Program: zgpg30 or similar, with proton decoupling.
Data Interpretation and Structural Assignment
The protonation of the heterocyclic system and the substituents dictate the expected spectral features. The following assignments are based on established principles and data from similar imidazopyridazine structures.[10][11][12]
Caption: Structure of 2-Methylimidazo[1,2-b]pyridazin-6-amine.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d6)
-
Amine (NH₂) Protons: Due to the hydrochloride salt, this group will likely be protonated to -NH₃⁺. Expect a broad singlet, potentially around δ 8.5-9.5 ppm. Its chemical shift is highly dependent on concentration and residual water content, and it may undergo rapid exchange.
-
Aromatic Protons (H7, H8): The pyridazine ring protons H7 and H8 form a coupled AX system. They will appear as two doublets.
-
Imidazole Proton (H3): This proton is on the five-membered ring and will appear as a singlet. Predicted at δ ~7.9 ppm (s).
-
Methyl (CH₃) Protons: The methyl group at the C2 position is in a relatively shielded environment and will be a sharp singlet. Predicted at δ ~2.4 ppm (s).
-
Solvent Peak: The residual proton signal for DMSO-d5 appears as a quintet at δ 2.50 ppm.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d6)
-
Aromatic Carbons:
-
C2, C6, C8a (Quaternary): These carbons bonded to nitrogen atoms are expected to be significantly deshielded. Predicted in the δ 140-155 ppm range.
-
C3, C7, C8 (CH): These protonated aromatic carbons will appear in the δ 110-130 ppm range.
-
-
Methyl Carbon (CH₃): This aliphatic carbon will be found in the upfield region of the spectrum. Predicted at δ ~15 ppm.
-
Solvent Peak: The carbon signal for DMSO-d6 appears as a multiplet centered at δ 39.52 ppm.
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | ~2.4 | s (singlet) | - | ~15 |
| C2 | - | - | - | ~148 |
| H3 | ~7.9 | s (singlet) | - | ~115 |
| C3a | - | - | - | ~135 |
| C6 | - | - | - | ~152 |
| NH₂/NH₃⁺ | ~9.0 (broad) | s (singlet) | - | - |
| H7 | ~7.2 | d (doublet) | ~9.5 | ~112 |
| H8 | ~8.2 | d (doublet) | ~9.5 | ~125 |
| C8a | - | - | - | ~142 |
Self-Validation and Advanced Characterization
The integrity of the NMR data provides an internal check on the proposed structure.
-
Reciprocal Coupling: The coupling constant (J) observed in the splitting of the H7 signal must be identical to the J value for the H8 signal, confirming their interaction.[14]
-
Integration Ratios: The relative integrals of the signals for CH₃, H3, H7, and H8 should correspond to a 3:1:1:1 ratio.
-
2D NMR: For unequivocal assignment, especially in more complex derivatives, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Would show a cross-peak between H7 and H8, confirming their direct coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and piecing the molecular fragments together.
-
Conclusion
This application note provides a robust framework for the NMR characterization of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined, researchers can confidently verify the identity, structure, and purity of this important pharmaceutical intermediate. The combination of ¹H and ¹³C NMR, supported by the potential for 2D techniques, offers a complete and reliable method for structural elucidation.
References
-
Mosquera, M., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Retrieved from [Link]
-
Abo-Dya, N. E., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. R Discovery. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Goldberg, F. W., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. Retrieved from [Link]
-
Al-Masoudi, W. A., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Nigeria Nsukka. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Dosing of 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride and its Analogs in Murine Models
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Core
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2] This heterocyclic nucleus is famously embodied in the multi-targeted kinase inhibitor Ponatinib, which has demonstrated significant clinical efficacy.[1][2] The compound 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride serves as a key intermediate in the synthesis of novel therapeutics, particularly those targeting kinases like Bruton's Tyrosine Kinase (BTK) and others implicated in oncogenic signaling pathways.[3][4]
These application notes provide a comprehensive framework for researchers and drug development professionals to establish robust in vivo dosing protocols for novel compounds derived from the 2-Methylimidazo[1,2-b]pyridazin-6-amine scaffold in murine models. Given the novelty of specific derivatives, this guide emphasizes the foundational steps required to move from a novel chemical entity to a well-characterized in vivo therapeutic agent.
Part 1: Pre-formulation and Formulation Development
A critical initial step for any in vivo study is the development of a safe and effective formulation that ensures adequate bioavailability. The hydrochloride salt form of the compound suggests an initial attempt at aqueous-based formulations. However, many small molecule kinase inhibitors exhibit poor aqueous solubility, necessitating more complex vehicle systems.
Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Class | Examples | Purpose & Considerations |
| Co-solvents | DMSO, PEG300, Ethanol | To increase the solubility of the compound. DMSO is often used in initial formulations but can have its own biological effects. PEG300 is a common and generally well-tolerated co-solvent.[5] |
| Surfactants | Tween-80, Solutol HS 15 | To improve wetting and prevent precipitation of the compound in the gastrointestinal tract or upon injection.[5] |
| Buffering Agents | Citrate buffer | To maintain a stable pH that favors compound solubility. For example, Ponatinib has been formulated in an aqueous 25 mmol/L citrate buffer (pH = 2.75) for oral administration.[6][7] |
| Oils | Olive oil, Corn oil | Can be used for oral or subcutaneous administration of highly lipophilic compounds.[5] |
Protocol 1: Test Formulation Preparation
-
Solubility Screening: Begin by assessing the solubility of the test compound in a range of individual and mixed vehicle systems. A typical starting point is to determine solubility in water, PBS, citrate buffer, and various combinations of DMSO, PEG300, Tween-80, and saline or oil.
-
Vehicle Selection: Choose a vehicle that provides the desired concentration with minimal use of harsh solvents like DMSO. A common formulation for oral gavage of kinase inhibitors is a solution or suspension containing a combination of co-solvents and surfactants.[5]
-
Stability Assessment: Once a lead vehicle is identified, assess the short-term stability of the formulation at room temperature and under refrigerated conditions to ensure the compound remains in solution or suspension and does not degrade prior to administration.
Part 2: Determination of Maximum Tolerated Dose (MTD)
Before embarking on efficacy studies, it is crucial to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[8][9] This is typically assessed by monitoring clinical signs, body weight changes, and in some cases, clinical pathology.[10][11]
Protocol 2: Acute MTD Study in Mice
-
Animal Selection: Use a cohort of healthy, age-matched mice (e.g., C57BL/6 or BALB/c) for the MTD study.[12] Include both male and female animals if there is no prior knowledge of sex-specific toxicity.
-
Dose Escalation: Begin with a low dose and escalate in subsequent cohorts of mice. A common starting dose might be in the range of 5-10 mg/kg, with subsequent doses increasing by a factor of 2-3.
-
Administration: Administer the compound via the intended route for the efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration) immediately after dosing and at regular intervals for at least 7 days.[11]
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[9]
-
MTD Definition: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or sustained body weight loss of over 15-20%.[9]
Part 3: Administration Protocols in Murine Models
The choice of administration route depends on the compound's properties and the experimental design. Oral gavage and intraperitoneal injection are the most common routes for small molecule inhibitors in murine cancer models.
Protocol 3: Oral Gavage Administration
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.
-
Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. Administer the formulation slowly and smoothly.
-
Volume: The volume administered should not exceed 10 mL/kg of body weight.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or mis-dosing (e.g., coughing, fluid from the nose).
Protocol 4: Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G) and insert it at a 30-45 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ before injecting the compound.
-
Volume: The injection volume should typically not exceed 10 mL/kg.
Part 4: In Vivo Efficacy and Pharmacodynamic (PD) Studies
Once the MTD and administration route are established, the next step is to evaluate the anti-tumor efficacy and target engagement of the compound in a relevant murine cancer model.
Workflow for In Vivo Efficacy and PD Studies
Caption: Workflow for an in vivo efficacy and pharmacodynamic study.
Protocol 5: Subcutaneous Xenograft Model and Efficacy Assessment
-
Cell Line Selection: Choose a cancer cell line known to be driven by the kinase target of interest.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[6][13]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[6]
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Begin daily administration of the compound at one or more doses below the MTD. For example, dosing for Ponatinib in xenograft models has ranged from 1 mg/kg to 25 mg/kg daily by oral gavage.[6][7]
-
Efficacy Readouts: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.[14] Monitor animal body weight as a measure of toxicity.
-
Study Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
Protocol 6: Pharmacodynamic (Target Engagement) Assessment
To confirm that the compound is hitting its intended target in vivo, it is essential to measure the modulation of downstream signaling pathways.
-
Study Design: In a satellite group of tumor-bearing mice, administer a single dose of the compound.
-
Tumor Collection: Harvest tumors at various time points after dosing (e.g., 2, 6, 24 hours) to capture the time course of target inhibition.[6]
-
Tissue Lysis: Immediately snap-freeze the tumors in liquid nitrogen.[15] Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Western Blotting:
-
Determine the total protein concentration of the lysates.[17][18]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[17]
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase or its key downstream substrates, as well as antibodies for the total protein as a loading control.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[18]
-
-
Analysis: Quantify the band intensities to determine the extent of target inhibition at different doses and time points.
Conclusion
The successful in vivo evaluation of a novel kinase inhibitor based on the 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride scaffold is a multi-step process that requires careful planning and execution. By systematically addressing formulation, toxicity, administration, and both efficacy and pharmacodynamic endpoints, researchers can generate high-quality, reproducible data to support the preclinical development of new therapeutic agents. The protocols and frameworks provided here, drawing on established methodologies and data from structurally related compounds like Ponatinib, offer a robust starting point for these critical studies.
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Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This bicyclic aromatic system serves as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, making it a valuable starting point for the development of novel therapeutics.[1][3] Notably, the imidazo[1,2-b]pyridazine framework is a key structural feature in several potent and selective kinase inhibitors, including the successful anticancer drug ponatinib.[1][3] Its rigid structure and ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases contribute to its efficacy.
Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a major class of targeted therapies. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors for a range of kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Rho-associated coiled-coil containing protein kinase 2 (ROCK2), Tyrosine Kinase 2 (Tyk2), Monopolar Spindle 1 (Mps1), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[4][5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of kinase inhibitors utilizing 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride as a key starting material. We will delve into detailed synthetic protocols, explain the underlying reaction mechanisms, and provide context by illustrating the relevant signaling pathways.
Key Starting Material: 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a crucial intermediate in the synthesis of a diverse array of kinase inhibitors.[9] The amine group at the 6-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The methyl group at the 2-position can also be modified to further tune the pharmacological properties of the final compounds.
Table 1: Properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
| Property | Value |
| CAS Number | 154704-35-5[10] |
| Molecular Formula | C₇H₉ClN₄ |
| Molecular Weight | 184.63 g/mol |
| Appearance | Solid[11] |
| Purity | Typically >97%[11] |
| Storage | Room temperature, in a dry and well-ventilated area, protected from light.[10] |
A list of potential suppliers for this starting material can be found from various chemical vendors.[12][13]
Synthetic Protocols for Kinase Inhibitor Preparation
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative kinase inhibitors derived from 2-methylimidazo[1,2-b]pyridazin-6-amine. These protocols are based on established literature procedures and are designed to be self-validating through clear instructions and expected outcomes.
Protocol 1: Synthesis of a TAK1 Inhibitor via Suzuki Coupling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key mediator of inflammatory and immune responses.[14] Its inhibition is a promising therapeutic strategy for various inflammatory diseases and cancers. This protocol outlines the synthesis of a 3,6-disubstituted imidazo[1,2-b]pyridazine-based TAK1 inhibitor.
Caption: Synthetic workflow for a TAK1 inhibitor.
Materials and Reagents:
-
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Arylboronic acid (e.g., 3-methyl-1H-indazol-5-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent for Suzuki coupling (e.g., 1,4-dioxane/water mixture)
-
Amine (e.g., morpholine)
-
Palladium catalyst for Buchwald-Hartwig amination (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base for Buchwald-Hartwig amination (e.g., NaOtBu or Cs₂CO₃)
-
Solvent for Buchwald-Hartwig amination (e.g., Toluene or 1,4-dioxane)
-
Standard workup and purification reagents (DCM, brine, MgSO₄, silica gel for chromatography)
Step-by-Step Procedure:
-
Free-basing of the starting material (if necessary): Dissolve 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride in a suitable solvent (e.g., DCM) and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
Bromination at the 3-position: Dissolve the free amine in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-methylimidazo[1,2-b]pyridazin-6-amine.
-
Suzuki Coupling: To a solution of 3-bromo-2-methylimidazo[1,2-b]pyridazin-6-amine and the desired arylboronic acid in a 1,4-dioxane/water mixture, add the palladium catalyst and base. Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: In a flame-dried flask under an inert atmosphere, combine the 3-aryl-2-methylimidazo[1,2-b]pyridazin-6-amine, the desired amine (e.g., morpholine), the palladium catalyst, the ligand, and the base in an anhydrous solvent (e.g., toluene). Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction mixture at 90-110 °C for 6-18 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final TAK1 inhibitor.
Protocol 2: Synthesis of a ROCK2 Inhibitor via a Convergent Approach
ROCK2 is a serine/threonine kinase that regulates the actin cytoskeleton and is implicated in diseases such as pulmonary fibrosis.[15][16][17] This protocol describes a convergent synthesis where the imidazo[1,2-b]pyridazine core is coupled with a pre-functionalized fragment.
Materials and Reagents:
-
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
-
Aryl or heteroaryl halide (e.g., a substituted chloropyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos or SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Free-basing of the starting material: As described in Protocol 1.
-
Buchwald-Hartwig Cross-Coupling: In a glovebox or under an inert atmosphere, combine 2-methylimidazo[1,2-b]pyridazin-6-amine, the aryl/heteroaryl halide, the palladium catalyst, the ligand, and the base in the anhydrous solvent. Seal the reaction vessel and heat to 80-120 °C for 8-24 hours. Monitor the reaction progress by LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired ROCK2 inhibitor.
Understanding the Core Chemistry: Key Reaction Mechanisms
The synthesis of these kinase inhibitors relies on powerful and versatile cross-coupling reactions. A fundamental understanding of these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[18][19][20][21][22] This reaction is instrumental in attaching the imidazo[1,2-b]pyridazine core to various amine-containing fragments.
Caption: Simplified TAK1 signaling pathway.
ROCK2 Signaling in Pulmonary Fibrosis
ROCK2 plays a crucial role in the pathogenesis of idiopathic pulmonary fibrosis (IPF) by promoting the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition and tissue scarring. [15][16][17][23][24]
Tyk2 Signaling in Autoimmune Diseases
Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of several cytokines, including IL-12, IL-23, and type I interferons, which are key drivers of autoimmune and inflammatory diseases. [3][4][12][25][26][27]
Mps1 in Mitotic Checkpoint Signaling
Mps1 is a critical kinase that ensures the fidelity of chromosome segregation during mitosis by activating the spindle assembly checkpoint (SAC). [2][5][7][13][28]Cancer cells often exhibit chromosomal instability and are particularly sensitive to Mps1 inhibition.
DYRK/CLK Signaling
The DYRK and CLK families of kinases are involved in a wide range of cellular processes, including mRNA splicing, cell cycle control, and neuronal development. [1][6][9][10][29]Their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Conclusion and Future Perspectives
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a valuable and versatile building block for the synthesis of a wide range of potent and selective kinase inhibitors. The synthetic strategies outlined in this guide, primarily relying on robust cross-coupling methodologies, provide a clear path for researchers to generate novel compounds for drug discovery and chemical biology applications. A thorough understanding of the underlying reaction mechanisms and the targeted biological pathways is paramount for the rational design and optimization of these inhibitors. As our knowledge of the kinome and its role in disease continues to expand, the imidazo[1,2-b]pyridazine scaffold is poised to remain a central element in the development of next-generation targeted therapies.
References
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Black, K. E., et al. (2017). The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology, 56(5), 605–615. [Link]
-
BMS. (n.d.). The Role of TYK2 in Immunology. BMS Immunology Pathways. [Link]
-
Ji, Z., et al. (2017). The kinase Mps1 and its role in mitotic checkpoint signaling. eLife. [Link]
-
Conti, R., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(10), 1848–1854. [Link]
-
Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1760–1775. [Link]
-
Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 130–146. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine. MySkinRecipes. [Link]
-
ACME Bioscience. (n.d.). Unlocking TYK2 in Autoimmune and Inflammatory Diseases. ACME Bioscience Application Notes. [Link]
-
ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. ResearchGate. [Link]
-
BMS. (n.d.). The Role of TYK2 in Immunology. BMS Immunology. [Link]
-
Oxford Academic. (2016). P099 ROCK Isoforms ROCK 1 and ROCK 2 are Critical for the Development of Pulmonary Fibrosis in Several Different Cell Specific Mechanisms. QJM: An International Journal of Medicine. [Link]
-
Pharmafile. (n.d.). ROCK2 the top: the future of IPF therapeutics. Pharmafile. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ATS Journals. (2023). Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies. ATS Journals. [Link]
-
ResearchGate. (n.d.). DYRK and CLK inhibitors and their potential use. ResearchGate. [Link]
-
Zhang, L., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Trends in Cancer, 5(11), 683–695. [Link]
-
ERS Publications. (2022). Effects of RXC007, a highly potent and selective ROCK2 inhibitor, in ex-vivo and in vivo models of pulmonary fibrosis. European Respiratory Society. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the structure of TAK1 and TABs. ResearchGate. [Link]
-
ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Name-Reaction.com. [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
PMC. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC. [Link]
-
PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
-
MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine. MySkinRecipes. [Link]
-
PMC. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]
-
PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]
-
Hindawi. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
MDPI. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. [Link]
- Google Patents. (n.d.). CN118922420A - TYK2 inhibitor synthesis and intermediate thereof.
-
PMC. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. [Link]
-
RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]
Sources
- 1. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. adipogen.com [adipogen.com]
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- 12. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 25. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 26. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
I. Synthetic Overview & Key Challenges
The synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a multi-step process that is crucial for the development of various pharmaceutical agents, including kinase inhibitors for anticancer therapies.[1] The core of this synthesis involves the formation of the imidazo[1,2-b]pyridazine bicyclic system, followed by amination and subsequent conversion to the hydrochloride salt.
The primary challenges in this synthesis often revolve around:
-
Low yields in the initial cyclization step.
-
Side product formation , complicating purification.
-
Incomplete amination , leading to a mixture of starting material and product.
-
Difficulty in purification and isolation of the final hydrochloride salt.
This guide will address these challenges by providing a logical, step-by-step approach to troubleshooting and optimization, grounded in established chemical principles and field-proven experience.
II. Visualizing the Synthetic Workflow
To provide a clear overview, the general synthetic pathway is illustrated below. This diagram outlines the critical transformations from commercially available starting materials to the final target compound.
Caption: General synthetic workflow for 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
III. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Step 1: Cyclization to form 6-Chloro-2-methylimidazo[1,2-b]pyridazine
Question 1: My yield for the cyclization of 3-amino-6-chloropyridazine with bromoacetone is consistently low (<50%). What are the likely causes and how can I improve it?
Answer:
Low yields in this Tschitschibabin-type reaction are a frequent challenge. Several factors can contribute to this issue. Here’s a breakdown of potential causes and actionable solutions:
-
Causality: The reaction involves the nucleophilic attack of the pyridazine ring nitrogen onto the bromoacetone, followed by an intramolecular cyclization and dehydration. Side reactions, such as polymerization of bromoacetone or reaction at the exocyclic amino group, can significantly reduce the yield. The regioselectivity of the initial alkylation is crucial; alkylation should occur at the N1 position of the pyridazine ring.[2]
-
Troubleshooting Steps:
-
Reagent Purity:
-
Bromoacetone: This reagent is a lachrymator and can degrade over time, especially if exposed to light or moisture. Use freshly distilled or newly purchased bromoacetone for best results. Purity can be checked by ¹H NMR.
-
3-Amino-6-chloropyridazine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
-
Solvent and Temperature Optimization:
-
Solvent: Acetonitrile is a common solvent for this reaction.[3] However, other polar aprotic solvents like DMF or alcohols such as ethanol or isopropanol can be explored. The choice of solvent can influence the reaction rate and solubility of intermediates.
-
Temperature: The reaction is typically run at reflux.[3] Insufficient temperature can lead to slow reaction rates, while excessively high temperatures might promote side reactions. A systematic temperature screen (e.g., 60°C, 80°C, reflux) can help identify the optimal condition.
-
-
Reaction Time:
-
Monitor the reaction progress by TLC or LC-MS. The reaction may not be going to completion, or the product might be degrading over extended reaction times. A time-course study will help determine the optimal reaction duration.
-
-
Addition of a Mild Base:
-
While the reaction can proceed without a base, the HBr generated during the reaction can protonate the starting aminopyridazine, reducing its nucleophilicity. The addition of a non-nucleophilic, mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the acid and potentially improve the yield.[2]
-
-
| Parameter | Standard Condition | Alternative to Test | Rationale for Change |
| Solvent | Acetonitrile | Ethanol, DMF | Improve solubility, alter reaction kinetics |
| Base | None | NaHCO₃, K₂CO₃ | Neutralize HBr, prevent starting material protonation |
| Temperature | Reflux | 80°C | Minimize side reactions at lower temperatures |
Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction, making purification difficult. What are these side products and how can I minimize them?
Answer:
The formation of multiple products is indicative of competing reaction pathways.
-
Potential Side Products:
-
Regioisomers: While the N1 position is generally more nucleophilic, some alkylation may occur at the exocyclic amino group, leading to an isomeric product that may not cyclize efficiently.
-
Polymerization Products: Bromoacetone can self-condense under certain conditions.
-
Over-alkylation: The product, 6-chloro-2-methylimidazo[1,2-b]pyridazine, can potentially be alkylated further, though this is less common under standard conditions.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of bromoacetone (1.05-1.1 equivalents) to ensure complete consumption of the aminopyridazine, but avoid a large excess which can promote side reactions.
-
Slow Addition: Adding the bromoacetone dropwise to the heated solution of 3-amino-6-chloropyridazine can help maintain a low concentration of the alkylating agent, potentially reducing side product formation.
-
Purification: Purification is typically achieved by silica gel column chromatography. A solvent system of ethyl acetate/chloroform or ethyl acetate/hexanes is often effective.[3]
-
Step 2: Amination of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
Question 3: The amination of 6-chloro-2-methylimidazo[1,2-b]pyridazine with aqueous ammonia is giving me a low conversion rate. How can I drive this reaction to completion?
Answer:
This nucleophilic aromatic substitution (SNAAr) reaction can be challenging due to the relatively unactivated nature of the C6 position.
-
Causality: The reaction requires forcing conditions (high temperature and pressure) to overcome the activation energy for the displacement of the chloride. The efficiency of the reaction is highly dependent on the concentration of ammonia and the reaction temperature.
-
Optimization Strategies:
-
Temperature and Pressure: This reaction is often performed in a sealed vessel (e.g., a pressure reactor or a sealed tube) to reach temperatures above the boiling point of the solvent.[4] Temperatures in the range of 110-150°C are common. Increasing the temperature will significantly increase the reaction rate.
-
Safety Note: Always use appropriate safety equipment and a properly rated pressure vessel for high-temperature/pressure reactions.
-
-
Ammonia Source and Concentration:
-
Aqueous Ammonia: Concentrated aqueous ammonia (28-30%) is a common reagent.[4]
-
Ammonia in an Organic Solvent: Using a solution of ammonia in an alcohol like methanol or isopropanol can sometimes improve solubility and reaction outcomes.
-
Ammonium Hydroxide with a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) can facilitate the reaction between the organic substrate and the aqueous ammonia.[5]
-
-
Use of a Catalyst:
-
While often not necessary for amination with ammonia, for more complex amines, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful alternatives, though they add cost and complexity.[6]
-
-
| Parameter | Standard Condition | Alternative to Test | Rationale for Change |
| Temperature | 110°C | 130°C, 150°C | Increase reaction rate |
| Ammonia Source | Aqueous NH₃ | NH₃ in Methanol | Improve substrate solubility |
| Catalyst | None | Phase-Transfer Catalyst | Enhance reaction at the interface |
Step 3: Formation and Purification of the Hydrochloride Salt
Question 4: I am having trouble precipitating the hydrochloride salt, or I am getting an oily product instead of a crystalline solid. What should I do?
Answer:
The final salt formation and isolation step is critical for obtaining a pure, stable, and easy-to-handle product.
-
Causality: The physical form of the salt (crystalline vs. oil) is dependent on factors like solvent, concentration, temperature, and the presence of impurities. Oiling out often occurs when the product precipitates from a solution in which it is too soluble or when the concentration is too high.
-
Protocol for Crystalline Salt Formation:
-
Purify the Free Base: Before salt formation, ensure the free base, 2-Methylimidazo[1,2-b]pyridazin-6-amine, is as pure as possible. Column chromatography or recrystallization are recommended. Impurities can inhibit crystallization.
-
Solvent Selection:
-
Dissolve the purified free base in a suitable anhydrous solvent. Good choices include isopropanol (IPA), ethanol, or ethyl acetate. The free base should be soluble, but the hydrochloride salt should be sparingly soluble.
-
Avoid solvents like DCM or chloroform where the salt may be too soluble.
-
-
HCl Addition:
-
Use a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether, or HCl in dioxane).
-
Add the HCl solution dropwise to the stirred solution of the free base at room temperature or cooled in an ice bath.
-
Monitor the pH with moist pH paper to ensure you reach an acidic pH (around 1-2). Avoid a large excess of HCl.
-
-
Inducing Crystallization:
-
If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a small seed crystal of the product can initiate crystallization.
-
If an oil persists, try adding a co-solvent in which the salt is less soluble (an anti-solvent), such as anhydrous diethyl ether or heptane, dropwise until turbidity is observed. Then, allow the solution to stand and crystallize.
-
-
Isolation and Drying:
-
Collect the precipitated solid by filtration.
-
Wash the solid with the crystallization solvent and then with a non-polar solvent like diethyl ether or pentane to remove residual solvent.
-
Dry the final product under vacuum to remove all traces of solvent.
-
-
IV. Summary of Key Recommendations
| Step | Common Problem | Key Recommendation | Scientific Rationale |
| Cyclization | Low Yield | Add a mild base (e.g., NaHCO₃) | Neutralizes in-situ generated HBr, maintaining the nucleophilicity of the starting amine.[2] |
| Cyclization | Side Products | Slow, dropwise addition of bromoacetone | Maintains a low concentration of the alkylating agent, disfavoring polymerization and other side reactions. |
| Amination | Low Conversion | Increase temperature (130-150°C) in a sealed vessel | Overcomes the activation energy for the SNAAr reaction on the electron-deficient pyridazine ring.[4] |
| Salt Formation | Oily Product | Use a solvent system where the salt is sparingly soluble (e.g., Isopropanol) and add an anti-solvent (e.g., Diethyl Ether) if needed. | Controls the rate of precipitation, favoring the formation of an ordered crystal lattice over an amorphous oil. |
By systematically addressing these common experimental hurdles, you can significantly improve the yield and purity of your 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride synthesis.
V. References
-
ACS Publications. Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 | Organic Process Research & Development. [Link]
-
PubMed. Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a SoftFocus kinase library: part 1. [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]
-
RSC Publishing. Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]
-
ACS Publications. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. [Link]
-
PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
-
Google Patents. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
-
Google Patents. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
-
MySkinRecipes. 2-Methylimidazo[1,2-b]pyridazin-6-amine. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Figshare. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]
Sources
- 1. 2-Methylimidazo[1,2-b]pyridazin-6-amine [myskinrecipes.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals experiencing poor solubility when preparing stock solutions of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride in Dimethyl Sulfoxide (DMSO).
This guide bypasses generic advice to provide a deep, mechanistic understanding of solvent-solute interactions, equipping you with self-validating protocols to rescue insoluble assay stocks.
Part 1: Mechanistic Causality – Why Does the Hydrochloride Salt Resist Dissolution?
When working with imidazo-pyridazine derivatives, researchers often observe that the hydrochloride (HCl) salt exhibits significantly lower solubility in DMSO compared to its free base counterpart[1]. This counterintuitive behavior stems directly from the physicochemical properties of the solvent and the crystal lattice energy of the salt.
DMSO is a polar aprotic solvent. While its highly polarized S=O bond makes it an excellent hydrogen-bond acceptor (capable of solvating cations and neutral organic molecules), it completely lacks hydrogen-bond donors. Consequently, DMSO is exceptionally poor at solvating small, hard anions like the chloride ion ( Cl− )[2].
Because the thermodynamic cost of breaking the strong crystal lattice of the HCl salt is not offset by the solvation energy of the chloride ion in DMSO, the equilibrium heavily favors the solid state, leading to persistent suspensions or precipitation[3]. To overcome this barrier, we must either provide sufficient kinetic energy to physically disrupt the lattice[4] or alter the chemical state of the compound via in situ freebasing[5][6].
Part 2: Quantitative Data & Expected Solubility Profiles
Understanding the expected behavior of your compound's specific salt form is critical for assay design. The table below summarizes the expected solubility profiles and required actions.
Table 1: Comparative Solubility Profiles in DMSO
| Compound Form | Solvent Environment | Expected Solubility | Solvation State | Recommended Action |
| Free Base | Anhydrous DMSO | > 50 mg/mL | Highly favorable | Direct dissolution |
| HCl Salt | Anhydrous DMSO | < 5 mg/mL | Unfavorable (poor Cl− solvation) | Requires thermal/acoustic kinetic energy |
| HCl Salt + DIPEA | Anhydrous DMSO | > 50 mg/mL | Neutralized (In situ free base) | Chemical rescue (Protocol B) |
Part 3: Troubleshooting Workflow
Follow this logical decision tree to systematically resolve solubility issues without compromising the chemical integrity of 2-Methylimidazo[1,2-b]pyridazin-6-amine.
Workflow for troubleshooting and resolving HCl salt solubility issues in DMSO.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Physical Solubilization (Thermal & Acoustic Cavitation)
Use this protocol as your first-line approach to overcome the lattice energy barrier without introducing secondary chemicals.
-
Solvent Quality Verification: Ensure the use of freshly opened, anhydrous DMSO. DMSO is highly hygroscopic; absorbed atmospheric moisture drastically reduces the solubility of hydrophobic organic salts[1].
-
Initial Mixing: Add the calculated volume of anhydrous DMSO to the pre-weighed 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl powder to achieve your target stock concentration (e.g., 10 mM). Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Acoustic Cavitation (Sonication): Place the vial in a water bath sonicator for 10-15 minutes. The localized high pressure and temperature generated by acoustic cavitation provide the kinetic energy needed to disrupt the crystal lattice[1].
-
Thermal Assistance: If the solution remains a cloudy suspension, gently warm the vial in a water bath or heating block at 60°C for 10 minutes, followed by immediate vortexing[4].
-
Critical Quality Attribute: Do not exceed 60°C to prevent potential thermal degradation of the amine functionality.
-
Protocol B: Chemical Rescue (In Situ Free Base Conversion)
If Protocol A fails, the thermodynamic barrier of the chloride lattice is too high for physical disruption alone. You must neutralize the salt to generate the highly soluble free base in situ[5][6].
-
Calculate Molar Equivalents: Determine the exact molar amount of 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl currently suspended in your vial.
-
Base Addition: Add 1.1 molar equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the DMSO suspension.
-
Reaction & Solubilization: Vortex the mixture for 60 seconds. The tertiary amine will act as an acid scavenger, neutralizing the HCl to form DIPEA-HCl (which is highly soluble in DMSO) and liberating the neutral free base of your target compound.
-
Validation: Visually inspect the vial against a light source. The suspension should rapidly clear into a homogeneous solution.
Part 5: Frequently Asked Questions (FAQs)
Q1: My stock solution was completely clear, but it precipitated immediately when I diluted it into my aqueous cell culture medium. How can I prevent this? A: This phenomenon, known as "solvent shock" or "salting out," occurs when a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer[1]. The sudden change in the dielectric constant forces the hydrophobic compound out of solution. To prevent this, perform serial dilutions of your stock in pure DMSO to a lower intermediate concentration first. Then, add the final volume dropwise to the aqueous media while vigorously vortexing. Ensure your final DMSO concentration remains below 0.5% (v/v) to avoid cellular toxicity.
Q2: Since it is an HCl salt, shouldn't it be highly soluble in water? Can I just skip the DMSO? A: While HCl salts generally have better aqueous solubility than their free bases, direct dissolution of complex aromatic heterocycles in unbuffered water can still be highly problematic. This is due to low intrinsic solubility ( S0 ) and the "common-ion effect"—if your biological buffers (like PBS or culture media) contain high concentrations of NaCl, the excess chloride ions will actively suppress the solubility of your HCl salt, forcing it to precipitate[3][7]. It is always recommended to create a concentrated DMSO stock first.
Q3: If I use Protocol B (Chemical Rescue), will the addition of DIPEA affect my downstream biological assays? A: DIPEA is generally well-tolerated in biochemical (cell-free) assays at the nanomolar to low-micromolar concentrations that result from your final assay dilution. However, for sensitive cell-based phenotypic assays, you must include a vehicle control containing the exact same trace amounts of DMSO and DIPEA to rule out any basal toxicity or off-target metabolic effects.
References
-
Quora Contributors. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora, Oct 2024. URL: [Link]
-
Allied Academies. "Solubility Prediction of Pioglitazone Hydrochloride in Aqueous N, N-Dimethylsulfoxide Mixtures." Allied Academies, Nov 2013. URL: [Link]
-
ResearchGate Contributors. "Can anyone help me please , I want to prepare a drug solution of 0.06 M drug , and all i know is the solubility of this drug is 97 mg/ml in DMSO ?" ResearchGate, Feb 2017. URL: [Link]
-
Serajuddin, Abu T M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, PubMed, Jul 2007. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Reducing byproduct impurities in 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride crystallization
A Guide to Reducing Byproduct Impurities for Researchers and Drug Development Professionals
This guide serves as a specialized resource for scientists encountering challenges with the purity of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride during crystallization. As a key intermediate in pharmaceutical research, particularly for kinase inhibitors, achieving high purity is critical for downstream applications and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice and proactive strategies based on established principles of pharmaceutical crystallization.[][4]
Section 1: Understanding Potential Impurities
The first step in troubleshooting is to understand the likely nature of the impurities. In the synthesis of imidazo[1,2-b]pyridazines, impurities typically arise from unreacted starting materials, side reactions, or degradation.[5][6][7] While a specific impurity profile depends on the exact synthetic route, common culprits include:
-
Starting Materials: Residual precursors such as 3-amino-6-halopyridazines or chloroacetone.
-
Regioisomers: Isomeric products formed from alternative cyclization pathways, though often minor with controlled reactions.
-
Oxidation/Degradation Products: Highly colored, often polar compounds resulting from exposure to air or excessive heat, particularly in the presence of metal catalysts.[8]
-
Process-Related Impurities: Residual solvents or reagents from the reaction workup.
The mechanism by which these impurities contaminate the final product during crystallization is crucial to understand. Impurities can be incorporated into the crystal lattice, adsorb onto the crystal surface, or be trapped as pockets of mother liquor (inclusions).[9][10] Each mechanism requires a different strategy for removal.
Caption: Mechanisms of byproduct incorporation into a crystal matrix.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
Q1: My final product is off-color (yellow, tan, or brown), but HPLC shows high purity (>99%). What's happening?
A1: This is a classic issue where highly colored, often polymeric or oxidized, impurities are present at very low levels that may be below the limit of detection for a standard HPLC method. Even trace amounts can impart significant color.
-
Causality: These impurities are typically more polar than the target compound and have a high affinity for the crystal surface. During rapid crystallization, they become kinetically trapped.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before crystallization, dissolve the crude product in the chosen solvent and treat with 0.5-2% w/w activated carbon. Heat the slurry gently for 15-30 minutes, then filter through a fine medium like Celite® to remove the carbon. This adsorbs many large, colored molecules.
-
Slower Cooling Rate: A rapid temperature drop increases supersaturation suddenly, leading to faster crystal growth that traps impurities.[] Employ a slower, controlled cooling profile (e.g., 5-10 °C per hour) to allow for more selective crystallization.
-
Solvent Selection: Ensure the solvent system does not promote degradation. For amine hydrochlorides, protic solvents like isopropanol (IPA) or ethanol are often good choices.[11] Avoid unnecessarily high temperatures.
-
Q2: HPLC analysis reveals a persistent, closely-eluting impurity. How can I improve its removal during crystallization?
A2: A closely-eluting impurity often implies it is structurally similar to the desired product. This makes separation by crystallization challenging as it may form a solid solution.[10]
-
Causality: Structurally related impurities can sometimes be incorporated directly into the crystal lattice, making them thermodynamically part of the crystal. In this case, simple recrystallization is less effective.
-
Troubleshooting Steps:
-
Solvent System Screening: The goal is to find a solvent system where the impurity has significantly higher solubility than the product. A solubility difference of 3-5x or more is ideal. Create a small screening matrix with different solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile) and anti-solvents (e.g., MTBE, Heptane, Toluene).
-
Slurry Maturation: After the initial crystallization, hold the resulting slurry at the final temperature (e.g., 0-5 °C) for an extended period (2-12 hours) with gentle agitation.[12] This process, known as Ostwald ripening, allows smaller, often less pure, crystals to redissolve and recrystallize onto larger, more perfect crystals, expelling impurities in the process.
-
pH Adjustment: Since the product is a hydrochloride salt, the pH of the solution is critical. Ensure you have the correct stoichiometry of HCl. Adding a slight excess of anhydrous HCl (e.g., 1.05-1.1 equivalents) can sometimes sharpen the crystallization point and improve impurity rejection. Conversely, if the impurity is less basic, operating at a slightly higher pH might keep it in the solution while the desired salt crystallizes.[13]
-
Q3: The crystallized product consists of fine needles or shows heavy agglomeration, leading to difficult filtration and poor washing.
A3: Poor crystal habit is often a sign of uncontrolled, rapid nucleation or the influence of impurities on crystal growth.[4][9]
-
Causality: High supersaturation leads to rapid primary nucleation, creating a large number of small crystals.[] Impurities can also adsorb to specific crystal faces, stunting growth in one direction and leading to undesirable shapes like needles. Agglomeration occurs when these small crystals stick together, trapping mother liquor rich in impurities.[9]
-
Troubleshooting Steps:
-
Seeding: This is the most effective way to control nucleation.[14] Once the solution is saturated and slightly cooled, add a small quantity (0.1-1% w/w) of high-purity seed crystals. This provides a template for growth and helps control crystal size.
-
Control Supersaturation: Lower the degree of supersaturation. This can be achieved by starting with a slightly more dilute solution or using a slower cooling/anti-solvent addition rate.
-
Agitation Control: Adjust the stirring rate. While good mixing is necessary, excessively high agitation can cause secondary nucleation and crystal breakage. A gentle, steady stir is usually optimal.[12]
-
Section 3: Proactive Strategies & FAQs
Q: What is an ideal starting solvent system for this compound?
A: For amine hydrochlorides, a common and effective approach is to use a polar, protic solvent in which the salt has good solubility at elevated temperatures and lower solubility at room temperature. A good starting point is a mixture of isopropanol (IPA) and water.[12] The water helps dissolve the salt initially, while the IPA controls the solubility curve for effective crystallization upon cooling. Ratios from 10:1 to 5:1 IPA:Water are common. Anhydrous ethanol or methanol can also be effective, often used with an anti-solvent like methyl tert-butyl ether (MTBE).
| Solvent System | Typical Ratio (v/v) | Rationale |
| Isopropanol / Water | 10:1 to 5:1 | Good solubility at reflux, low solubility at 0-5°C. Water aids initial dissolution. |
| Ethanol / MTBE | 1:1 to 1:3 | Ethanol is the solvent, MTBE is the anti-solvent. Allows for isothermal crystallization. |
| Acetonitrile | N/A | Can provide different selectivity for impurities compared to alcohols.[15][16] |
| Methanol / Toluene | 1:2 to 1:4 | Toluene acts as an anti-solvent and can help azeotropically remove water if needed.[11] |
Q: How do I design an optimal cooling profile?
A: A multi-stage cooling profile is often superior to a linear one.
Caption: A representative multi-stage cooling profile for controlled crystallization.
-
Initial Fast Cool: Cool rapidly from the dissolution temperature to the point of supersaturation (the metastable zone width).
-
Seed and Hold: Introduce seed crystals and hold at this temperature for 30-60 minutes to allow controlled nucleation.
-
Slow Growth Phase: Cool slowly (5-10 °C/hour) through the main precipitation phase. This is where the majority of crystal growth occurs, and slow cooling is critical to reject impurities.
-
Final Cool & Maturation: Cool more rapidly to the final isolation temperature and hold for 2-4 hours to maximize yield and enhance purity through maturation.[12]
Section 4: Key Experimental Protocols
Protocol 4.1: Optimized Recrystallization of 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl
-
Dissolution: Charge the crude hydrochloride salt (1.0 eq) into a jacketed reactor. Add the primary solvent (e.g., 9:1 Isopropanol:Water, ~5-8 mL/g).
-
Heating: Begin agitation and heat the mixture to a gentle reflux (approx. 80-85 °C) until a clear solution is obtained.
-
Carbon Treatment (Optional): If the solution is colored, cool it to ~60 °C and add activated carbon (1% w/w). Stir for 20 minutes.
-
Filtration: Filter the hot solution through a pre-heated filter (e.g., with a pad of Celite®) into a clean, pre-warmed reactor to remove particulates or carbon.
-
Controlled Cooling & Seeding: Cool the clear solution to ~60 °C. Add high-purity seed crystals (0.1% w/w).
-
Growth Phase: Hold at 60 °C for 1 hour with gentle agitation. Then, cool the slurry to 5 °C over a period of 4-6 hours.
-
Maturation & Isolation: Hold the slurry at 5 °C for at least 2 hours.[12] Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.[12]
-
Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 4.2: Basic HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Note: This is a generic starting method. For accurate quantitation of specific impurities, the method must be fully developed and validated.
References
-
Kavanagh, L., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine. Journal of the American Chemical Society. [Link]
-
Al-Zoubi, R. M., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]
-
Acevedo, D., et al. (2019). Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Organic Process Research & Development. [Link]
-
Various Authors. (2009). Forming oxalate salts of amines. Sciencemadness.org. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]
-
Ghosh, S., & Mishra, S. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
-
da Silva, F. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine. MySkinRecipes. [Link]
-
Zhang, M., et al. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]
-
Akkurt, B., et al. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Singh, A., & Singh, R. K. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals. [Link]
-
Gstrein, B., et al. (2006). Similarity of salt influences on the pH of buffers, polyelectrolytes, and proteins. The Journal of Physical Chemistry B. [Link]
Sources
- 1. 2-Methylimidazo[1,2-b]pyridazin-6-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 4. syrris.com [syrris.com]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Similarity of salt influences on the pH of buffers, polyelectrolytes, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: LC-MS Optimization for 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride .
As a highly polar, nitrogen-rich basic heterocycle, this compound presents distinct chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you achieve robust, reproducible detection.
Section 1: Core Principles & Mechanistic Insights
To optimize the LC-MS method, we must first understand the causality behind the analyte's behavior. The target molecule features an imidazo[1,2-b]pyridazine core and a primary amine at the 6-position.
-
Ionization & Polarity: With an estimated pKa between 4.0 and 5.5 for its basic nitrogens, the molecule is heavily protonated under standard acidic LC conditions (pH 2–3). Because it is supplied as a hydrochloride salt, it dissociates in aqueous solutions into a highly hydrophilic organic cation. On standard C18 stationary phases, this protonated analyte lacks sufficient hydrophobicity, often eluting prematurely in the void volume ( t0 ).
-
The Peak Tailing Mechanism: The positively charged nitrogens undergo secondary ion-exchange interactions with residual, unendcapped silanols ( SiO− ) on the silica surface. This is the primary driver of peak tailing for imidazopyridazines[1].
-
MS Signal Dynamics: While the basic nature makes it an excellent candidate for positive Electrospray Ionization (ESI+), improper mobile phase additives (such as Trifluoroacetic acid, TFA) can cause severe ion suppression by forming neutral gas-phase ion pairs.
Mechanism of secondary ion-exchange causing peak tailing and mitigation via CSH columns.
Section 2: Troubleshooting Guide & FAQs
Q1: My compound is eluting in the void volume. How can I increase retention without switching to HILIC? A1: You have two primary options based on your end goal.
-
For maximum resolution: Raise the mobile phase pH to 9–10 using 10 mM ammonium bicarbonate. This neutralizes the basic nitrogens, increasing the compound's hydrophobicity and retention on a high-pH stable column (e.g., BEH C18)[1].
-
For maximum MS sensitivity: Maintain an acidic pH for ESI+ sensitivity, but switch to a Polar-Embedded or Charged Surface Hybrid (CSH) column. Using a buffered acidic mobile phase (e.g., 10 mM ammonium formate with 0.2% formic acid) increases ionic strength, which helps partition the polar analyte into the stationary phase[2].
Q2: I am observing severe peak tailing. How do I fix this? A2: Peak tailing for imidazopyridazines is almost always caused by secondary interactions with residual silanols.
-
Immediate fix: Add a volatile buffer. Switching from 0.1% Formic Acid (low ionic strength) to a mixture of 0.1% Acetic Acid + 1 mM Ammonium Acetate (pH ~3.6) can mask silanol interactions and improve peak shape[3].
-
Long-term fix: Switch to a CSH column. These columns have a low-level positive charge on the surface that electrostatically repels the protonated basic nitrogens, completely mitigating the tailing mechanism[1].
Q3: My MS signal is suppressed. I was using 0.05% TFA to improve peak shape. What is the alternative? A3: TFA is a strong ion-pairing agent that dramatically improves peak shape but causes massive signal suppression in ESI+ by forming strongly bound, neutral gas-phase ion pairs with the analyte. Replace TFA with 0.2% Formic Acid combined with 10 mM Ammonium Formate[2]. This provides the ionic strength needed for sharp peaks while acting as a volatile buffer that enhances, rather than suppresses, protonation in the MS source.
Q4: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier? A4: For 2-Methylimidazo[1,2-b]pyridazin-6-amine, MeCN is generally preferred because it provides lower backpressure and sharper peaks for nitrogenous bases. However, MeOH can sometimes provide better ESI+ desolvation efficiency. We recommend starting with MeCN and only switching to MeOH if sensitivity requirements are not met.
Workflow for optimizing LC-MS conditions based on sensitivity versus retention goals.
Section 3: Quantitative Data & Selection Guides
Table 1: Mobile Phase Additive Comparison for Imidazopyridazines
| Additive / Buffer System | pH Range | Peak Shape | ESI+ MS Sensitivity | Recommendation |
| 0.1% Formic Acid (FA) | 2.7 | Poor (Tailing) | Excellent | Not recommended alone for standard C18. |
| 0.05% Trifluoroacetic Acid (TFA) | 2.0 | Excellent | Poor (Suppressed) | Avoid for MS; use only for UV/DAD assays. |
| 0.2% FA + 10 mM NH₄Formate | ~3.2 | Good | Excellent | Optimal for high-sensitivity LC-MS. |
| 5:95 MeCN:Water + 10 mM NH₄Acetate | ~6.8 | Good | Good | Good balance for polar-embedded columns[4]. |
| 10 mM Ammonium Bicarbonate | ~9.5 | Excellent | Moderate | Optimal for high-resolution impurity profiling. |
Table 2: Column Chemistry Selection Guide
| Column Chemistry | Mechanism of Action | Target Application |
| Standard C18 (Silica) | Hydrophobic interaction | Not recommended (causes voiding and tailing). |
| CSH C18 (Charged Surface) | Electrostatic repulsion of basic cations | Best for low-pH LC-MS quantitation. |
| BEH C18 (Hybrid Silica) | High pH stability (up to pH 12) | Best for high-pH retention optimization. |
| HILIC (Amide/Silica) | Hydrophilic partitioning | Best for extreme retention of the HCl salt. |
Section 4: Self-Validating Experimental Protocols
Protocol A: High-Sensitivity Acidic Method (Recommended for Quantitation)
Causality: This method utilizes a buffered acidic mobile phase to maximize ESI+ protonation. The high ionic strength masks silanol interactions, ensuring sharp peaks without the signal suppression associated with TFA[2].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 10 mmol/L Ammonium Formate in LC-MS grade water. Add 0.2% Formic Acid (v/v). Mix thoroughly and sonicate to degas.
-
Mobile Phase B: Add 0.2% Formic Acid (v/v) to LC-MS grade Acetonitrile.
-
-
Column Setup: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Set column oven temperature to 40°C to reduce backpressure and improve mass transfer.
-
Gradient Elution:
-
0.0 - 0.5 min: 2% B (Isocratic hold to focus the highly polar analyte)
-
0.5 - 3.0 min: 2% to 60% B (Linear gradient)
-
3.0 - 4.0 min: 95% B (Column wash)
-
4.0 - 5.0 min: 2% B (Re-equilibration)
-
-
System Suitability & Validation Check: Inject a blank (initial mobile phase). Monitor the baseline for pressure ripples. Inject a 10 ng/mL standard of 2-Methylimidazo[1,2-b]pyridazin-6-amine. Calculate the asymmetry factor ( As ). If As>1.5 , verify the buffer concentration, as insufficient ionic strength will fail to mask silanols.
Protocol B: High-Resolution Basic Method (Recommended for Impurity Profiling)
Causality: This method neutralizes the basic amine and imidazopyridazine core, maximizing hydrophobic retention and chromatographic resolution from polar impurities[1].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute ammonium hydroxide.
-
Mobile Phase B: LC-MS grade Acetonitrile (no additives).
-
-
Column Setup: Install a high-pH stable Bridged Ethylene Hybrid (BEH) C18 column. Set column oven to 45°C. (Warning: Never use standard silica C18 at this pH, as it will dissolve).
-
Gradient Elution:
-
0.0 - 4.0 min: 5% to 80% B (Linear gradient)
-
4.0 - 5.0 min: 95% B (Column wash)
-
5.0 - 6.5 min: 5% B (Re-equilibration)
-
-
System Suitability & Validation Check: Monitor the ESI+ signal. Because the molecule is neutralized in the liquid phase, ionization relies entirely on gas-phase protonation in the MS source. If the signal-to-noise ratio drops below 10:1 for your Lower Limit of Quantitation (LLOQ), increase the capillary voltage slightly or switch back to Protocol A.
Section 5: References
-
Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." (2024). URL:[Link]
-
Hua, Y., et al. "Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization." Journal of Chromatographic Science (2012). URL:[Link]
-
Moslin, R., et al. "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." RSC Medicinal Chemistry (2017). URL:[Link]
-
Kinoshita, K., et al. "Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors." Journal of Medicinal Chemistry (2019). URL:[Link]
Sources
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride in Cross-Coupling Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to utilize this valuable building block in palladium-catalyzed cross-coupling reactions. The unique structure of this compound presents specific challenges, primarily due to the electronic properties of the imidazopyridazine core and the presence of the hydrochloride salt.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve successful, high-yielding coupling reactions.
Core Challenges: Understanding the Reactivity Profile
The primary difficulties in performing cross-coupling reactions with 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride stem from two main sources:
-
Catalyst Inhibition/Poisoning : The imidazo[1,2-b]pyridazine scaffold contains multiple nitrogen atoms with lone pairs of electrons. The pyridine-like nitrogen, in particular, can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive complexes. This catalyst "poisoning" is a common issue with nitrogen-containing heteroaromatics and is often the primary cause of low reaction yields.[1]
-
The Hydrochloride Salt : The starting material is a hydrochloride salt, meaning the exocyclic amine is protonated (an ammonium salt). This has two immediate consequences:
-
Stoichiometric Base Requirement : At least one equivalent of the reaction base will be consumed to neutralize the hydrochloride salt before it can participate in the catalytic cycle. Failure to account for this will result in insufficient active base to facilitate the reaction.
-
Altered Nucleophilicity and Solubility : The protonated form is significantly less nucleophilic than the free amine. The salt form also has different solubility characteristics, which can impact reaction kinetics.
-
The following sections provide targeted advice to overcome these inherent challenges.
Caption: Key factors hindering cross-coupling reactions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to address problems you might be observing at the bench.
Q: My reaction shows no conversion, and my starting materials are recovered unchanged. What should I check first?
A: This is a common and frustrating issue, often pointing to catalyst inactivity or a fundamental problem with the reaction setup.
1. Verify Base Stoichiometry and Type:
-
The HCl Salt: You MUST use at least two equivalents of base . One equivalent is consumed instantly to neutralize the hydrochloride to form the free amine. The second equivalent is required to participate in the catalytic cycle (e.g., in the deprotonation of the amine-palladium complex in Buchwald-Hartwig amination).[2] For many protocols, using 2.5-3.0 equivalents is a robust starting point.
-
Base Strength: For C-N couplings (Buchwald-Hartwig), a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often required.[2][3] For C-C couplings (Suzuki), inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard.[4][5] If your chosen base is too weak, the reaction may not proceed.
2. Assess Catalyst and Ligand Integrity:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-30 minutes) and that the reaction is run under a strictly inert atmosphere.[4][5]
-
Ligand Oxidation: Phosphine ligands can be oxidized by air, rendering them ineffective.[4] Use fresh ligands or those that have been stored properly under an inert atmosphere.
3. Check Reagent Quality:
-
Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure and dry. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction exacerbated by excess water.[4][7]
Caption: Step-by-step workflow for initial troubleshooting.
Q: I am seeing some product, but the yield is very low and the reaction has stalled. What is the likely cause?
A: This suggests that the catalyst was initially active but has since decomposed or been inhibited. This is the classic symptom of catalyst poisoning by the substrate.
1. Ligand Selection is Critical:
-
The key to preventing catalyst poisoning is to use a ligand that can effectively shield the palladium center and promote the desired reaction steps (reductive elimination) faster than the rate of catalyst deactivation.
-
Recommended Ligands: For heteroaromatic amines, bulky, electron-rich phosphine ligands are the gold standard.[1] These ligands stabilize the palladium center, promote oxidative addition, and accelerate the crucial C-N bond-forming reductive elimination step.
2. Optimize Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1][4] If you observe the formation of palladium black (a fine black precipitate), it's a clear sign of catalyst death.
-
Troubleshooting Step: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. This can often preserve the catalyst's lifetime and lead to a higher overall yield.[3]
3. Consider Solvent Effects:
-
The choice of solvent can influence catalyst stability and reaction rate.
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane , toluene , or CPME are generally preferred for both Suzuki and Buchwald-Hartwig reactions.[2][11] Sometimes, a co-solvent of water is used in Suzuki reactions to help dissolve the inorganic base, but anhydrous conditions should be considered if side reactions like protodeboronation are an issue.[4][7]
Q: I am attempting a Suzuki coupling, but I'm primarily observing hydrodehalogenation of my coupling partner and/or protodeboronation of my boronic acid. How can I favor the desired cross-coupling?
A: These are common side reactions in Suzuki couplings. Hydrodehalogenation is the replacement of the halide with a hydrogen, and protodeboronation is the replacement of the B(OH)₂ group with a hydrogen.
1. Minimizing Protodeboronation:
-
Cause: This side reaction is often caused by excessive water or protic sources in the reaction mixture, especially with electron-rich or sterically hindered boronic acids.[4][7]
-
Solutions:
-
Use anhydrous solvents and reagents.
-
Consider using a boronic acid pinacol ester (Bpin) instead of the boronic acid, as they are generally more stable.
-
Employ a stronger base or a different base/solvent system to accelerate the desired coupling reaction, making it outcompete the protodeboronation.[7]
-
2. Minimizing Hydrodehalogenation:
-
Cause: This side reaction can be promoted by certain bases or by hydride sources in the reaction mixture.
-
Solutions:
-
Switch to a non-hydridic base. If you are using an amine base or alcohol solvent, these can be potential hydride sources. Switch to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base with an aprotic solvent like dioxane or toluene.[4]
-
Optimize the ligand. Some ligands are more prone to promoting this side reaction. Screening different bulky phosphine ligands can be beneficial.[3]
-
Frequently Asked Questions (FAQs)
What are the best general starting conditions for a cross-coupling reaction with this substrate?
While every reaction requires optimization, the following tables provide robust starting points based on successful couplings of similar imidazopyridazine systems found in the literature.[12][13]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
(Coupling of an Aryl Halide with the Amine at C6)
| Parameter | Recommended Condition | Rationale & Comments |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%) | Pre-catalysts are often more reliable.[1] |
| Ligand | RuPhos or XPhos (2-8 mol%) | Bulky, electron-rich ligands are essential to prevent catalyst poisoning and promote reductive elimination.[1][8] |
| Base | NaOtBu or K₃PO₄ (2.5-3.0 equiv) | A strong base is needed. Crucially, >2 equivalents are required to neutralize the HCl salt and drive the reaction. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Standard aprotic solvents for this transformation.[2][11] |
| Temperature | 90 - 110 °C | Requires heating, but monitor for catalyst decomposition (palladium black formation) at higher temperatures.[3] |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
(Coupling of a Halogenated Imidazopyridazine with a Boronic Acid/Ester)
| Parameter | Recommended Condition | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | These are classic, reliable catalysts for Suzuki reactions. |
| Ligand | (if not using Pd(PPh₃)₄) SPhos or tBu₃P (6-10 mol%) | Bulky phosphines can improve yields with heteroaromatic halides. |
| Base | K₂CO₃ or Cs₂CO₃ (3.0 equiv) | Standard inorganic bases. Cs₂CO₃ is more soluble and can sometimes give better results.[14] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 ratio, degassed) | The water helps dissolve the base, but minimize if protodeboronation is an issue.[4][5] |
| Temperature | 85 - 100 °C | Typical temperature range for Suzuki couplings. |
Do I need to perform a free-basing workup on the starting material before using it?
It is generally not necessary and may be counterproductive. While you could perform a separate acid-base extraction to isolate the free amine, this adds an extra step and exposes the potentially sensitive free amine to purification and handling stresses.
The more efficient and common approach is to perform the neutralization in situ by adding a sufficient excess of the base directly to the reaction flask, as described above. This is a more atom- and step-economical strategy.
Can I use other cross-coupling reactions like Heck or Sonogashira?
Yes, the imidazo[1,2-b]pyridazine core is amenable to other cross-coupling reactions, though each may require specific optimization.[13] The same core principles apply:
-
Catalyst Choice: Select a palladium catalyst system known to be effective for the specific transformation.
-
Ligand Selection: Bulky, electron-rich ligands will likely still be beneficial to counteract catalyst inhibition.
-
Base and Additives: Ensure the base and any additives (e.g., Cu(I) salts for Sonogashira) are compatible with your substrate and the reaction mechanism.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride with a generic aryl bromide.
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (1.1 mmol, 1.1 equiv), and a strong base (e.g., NaOtBu, 2.5 mmol, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).[3]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Macmillan, D. et al. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
Knochel, P. et al. On the remarkably different role of salt in the cross-coupling of arylzincs from that seen with alkylzincs. PubMed. Available from: [Link]
-
Hartwig, J. F. et al. Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. ACS Publications. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Nolan, S. P. et al. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available from: [Link]
-
Wang, J. et al. Na₂SO₃-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. MDPI. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
ResearchGate. Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Available from: [Link]
-
Nolan, S. P. et al. Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions. R Discovery. Available from: [Link]
-
Leyva-Pérez, A. et al. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications. Available from: [Link]
-
Lee, K. et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Ogoshi, S. et al. Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available from: [Link]
-
Hoveyda, A. H. et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PubMed. Available from: [Link]
-
Lexicon Pharmaceuticals, Inc. IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF. European Patent Office. Available from: [Link]
-
Sharma, U. et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Available from: [Link]
-
Lee, H. M. et al. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Berhe, S. et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. Available from: [Link]
-
WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]
-
Denmark, S. E. et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. ACS Publications. Available from: [Link]
-
Sharma, U. et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available from: [Link]
- Lexicon Pharmaceuticals, Inc. IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
-
MySkinRecipes. 2-Methylimidazo[1,2-b]pyridazin-6-amine. Available from: [Link]
-
ECHA. 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride — Chemical Substance Information. Available from: [Link]
-
ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available from: [Link]
-
Ackermann, L. et al. Oxidation Potential-Guided Electrochemical Radical–Radical Cross-Coupling Approaches to 3-Sulfonylated Imidazopyridines and Indolizines. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]
Sources
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- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 5. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Refining purification methods for 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
Technical Support Center: 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl
Welcome to the technical support guide for the purification of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (C₇H₈N₄·HCl). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Achieving high purity of this hydrochloride salt is critical for downstream applications, including biological screening and API synthesis.
This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols based on established chemical principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
Q1: What are the expected physical and chemical properties of this compound?
A1: 2-Methylimidazo[1,2-b]pyridazin-6-amine is a solid at room temperature. As a hydrochloride salt, it is expected to be a crystalline solid with significantly higher aqueous solubility compared to its free base form. The hydrochloride salt form is often utilized to improve the handling and bioavailability of amine-containing compounds.[3] Due to the presence of the basic amine and the nitrogen-rich heterocyclic system, the molecule is polar. The salt's stability is generally good under standard laboratory conditions, but it should be stored in a dry, inert atmosphere to prevent moisture absorption and potential degradation.
Q2: My isolated product is yellow or brown, not the expected white or off-white solid. What is the cause?
A2: Color in the final product typically indicates the presence of persistent, often highly conjugated or polymeric impurities. These can arise from several sources:
-
Starting Material Impurities: Impurities in the initial reagents can carry through the synthesis.
-
Side Reactions: The synthesis of imidazopyridines can sometimes involve reaction conditions that lead to the formation of colored byproducts.[4]
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation over time, leading to discoloration.
-
Degradation: Exposure to overly acidic, basic, or high-temperature conditions during workup or purification can cause the compound to degrade.
A simple treatment with activated carbon can often resolve this issue, although it may lead to some yield loss.[5] For a more robust solution, chromatographic purification is recommended.
Q3: Should I purify the compound as the free base or as the hydrochloride salt?
A3: The choice depends on the nature of the impurities and the intended purification method.
-
Purify as Hydrochloride Salt: This is often preferable if the main impurities are non-polar or neutral organic compounds. Recrystallization of the salt can be highly effective. This approach is also direct if the synthesis yields the salt.
-
Purify as Free Base: If impurities are polar or basic, converting the salt to the free base is advantageous. The free base is less polar than the salt, making it more amenable to standard normal-phase column chromatography. After purification, the pure free base can be converted back to the high-purity hydrochloride salt. This acid-base extraction is a powerful technique for removing many types of impurities.[6][7]
Q4: What are the most common impurities to anticipate in a typical synthesis?
A4: Besides colored byproducts, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminopyridazine precursor.
-
Inorganic Salts: If aqueous HCl is used for salt formation or pH adjustment, inorganic salts like sodium chloride (NaCl) can co-precipitate, especially if organic solvents are used to crash out the product.[8]
-
Solvent Adducts: Residual high-boiling solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove.
-
Regioisomers: Depending on the synthetic route, regioisomers of the imidazopyridazine core may form.
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems encountered during purification.
Problem 1: My hydrochloride salt will not crystallize, or I have very low recovery after recrystallization.
-
Potential Cause 1: The solution is not supersaturated. You may have used too much solvent, or the compound is highly soluble even at low temperatures.
-
Solution: Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure. If crystals still do not form, consider adding an "anti-solvent"—a solvent in which your product is insoluble but is miscible with your crystallization solvent (e.g., adding diethyl ether or ethyl acetate to an ethanol solution).[7][9] Add the anti-solvent dropwise at room temperature or while warm until persistent turbidity is observed, then allow it to cool slowly.
-
-
Potential Cause 2: Incorrect solvent system. The solubility curve of the compound in the chosen solvent may not be steep enough to allow for effective crystallization.
-
Solution: Experiment with different solvent systems. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are excellent starting points.[9] Mixed solvent systems often provide the best results. Perform small-scale solubility tests to identify a suitable system where the compound is soluble when hot and insoluble when cold.
-
-
Potential Cause 3: Rapid cooling. Cooling the solution too quickly can trap impurities and lead to poor crystal formation and lower yields of pure product.[7]
-
Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize recovery. Slow cooling promotes the formation of a more ordered, pure crystal lattice.
-
Problem 2: An oil is precipitating instead of a solid during recrystallization.
-
Potential Cause 1: Presence of impurities. Impurities can depress the melting point of the mixture, causing it to "oil out" before it can crystallize.
-
Solution: Attempt to purify the material further before recrystallization. A quick wash of the crude solid with a solvent like cold ethyl acetate or diethyl ether can remove some impurities.[9] Alternatively, perform an acid-base workup or a preliminary chromatographic separation.
-
-
Potential Cause 2: High concentration. A solution that is too concentrated can lead to the product crashing out as an amorphous oil.
-
Solution: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites to initiate crystallization.[7]
-
Problem 3: My compound is streaking or tailing badly during silica gel column chromatography.
-
Potential Cause: Strong interaction with the stationary phase. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can interact strongly with basic compounds like amines. This leads to poor peak shape (tailing) and sometimes irreversible adsorption.[5]
-
Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to the eluent to compete for the active sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites and significantly improve the peak shape.[6]
-
Solution 2 (Use a Different Stationary Phase): Switch to a less acidic or neutral stationary phase. Neutral alumina is a good alternative for basic compounds.[5] Deactivated silica (pre-treated with a base) or reversed-phase silica (C18) can also be effective options.
-
Problem 4: My final product is contaminated with inorganic salts (e.g., NaCl).
-
Potential Cause: Co-precipitation during salt formation. This is common when forming the hydrochloride salt by adding aqueous HCl to a solution of the free base in an organic solvent.[8]
-
Solution 1 (Wash with a different solvent): Inorganic salts are generally insoluble in most organic solvents. Wash the solid product thoroughly with a solvent like isopropanol or acetone, in which the organic hydrochloride salt has some solubility but the inorganic salt does not. Alternatively, dissolve the crude salt in a minimal amount of water (in which both are soluble) and precipitate the desired product by adding a large volume of a solvent like acetone or isopropanol.[10]
-
Solution 2 (Use Anhydrous HCl): The best practice is to form the salt using anhydrous HCl (e.g., a solution of HCl gas in 1,4-dioxane, diethyl ether, or isopropanol).[11] This precludes the introduction of water and inorganic salts.
-
Section 3: Visualization and Data
Workflow Diagrams
The following diagrams illustrate logical workflows for purification and troubleshooting.
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for column chromatography issues.
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Example) | Application Notes & Rationale |
| Recrystallization (HCl Salt) | Ethanol / Diethyl Ether | Dissolve in minimal hot ethanol, then add ether as an anti-solvent to induce precipitation. Excellent for removing non-polar impurities.[9] |
| Isopropanol | A single solvent system that often provides good crystals for amine hydrochlorides. Less volatile and less hygroscopic than ethanol. | |
| Methanol / Ethyl Acetate | Similar to the ethanol/ether system but with different solubility characteristics. Good for fine-tuning crystallization. | |
| Column Chromatography (Free Base) | Silica Gel | Dichloromethane / Methanol (Gradient: 0% to 10% MeOH) + 1% Et₃N |
| Neutral Alumina | Ethyl Acetate / Hexane (Gradient: 20% to 100% EtOAc) |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for material that is already >90% pure and needs final polishing.
-
Dissolution: Place the crude 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol) to start. Heat the mixture to reflux with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce recovery.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Re-heat the mixture to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing celite or filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Conversion to Free Base, Chromatography, and Re-formation of Salt
This multi-step protocol is highly effective for removing polar or ionic impurities.
-
Free Base Formation: Dissolve the crude HCl salt in deionized water. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution dropwise until the pH is basic (pH 9-10). The free base will often precipitate as a solid or can be extracted.
-
Extraction: Extract the aqueous mixture three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.
-
Column Chromatography:
-
Adsorb the crude free base onto a small amount of silica gel.
-
Load it onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 100% Ethyl Acetate).
-
Elute the column with an appropriate mobile phase gradient (e.g., a gradient of 0-10% Methanol in Ethyl Acetate, containing 1% triethylamine).[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent.
-
-
Salt Re-formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous ethanol or isopropanol.
-
Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
-
The pure hydrochloride salt will precipitate. If it does not, add an anti-solvent like diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
References
- Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. PubMed
- Imidazopyridine derivatives, their preparation and therapeutical use.
- Five Solid Forms of a Potent Imidazopyridazine Antimalarial Drug Lead: A Preformulation Study.
- Purific
- Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. Benchchem
- Purification of organic hydrochloride salt?
- Amine workup. Reddit
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- 2-Methylimidazo[1,2-b]pyridazin-6-amine. Sigma-Aldrich
- Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem
- Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC
- Column Chromatography in Pharmaceutical Analysis. Research and Reviews
- 2-Methylimidazo[1,2-b]pyridazin-6-amine. Merck
- Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- 2-Methylimidazo[1,2-b]pyridazin-6-amine. MySkinRecipes
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2-Methylimidazo[1,2-b]pyridazin-6-amine: Free Base vs. Hydrochloride Salt – A Comprehensive Guide on Stability and Solubility
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., Tyk2, IRAK-4) and antimalarial agents[1]. 2-Methylimidazo[1,2-b]pyridazin-6-amine serves as a critical intermediate and active pharmaceutical ingredient (API) core. Because it is a weakly basic nitrogen-containing heterocycle, formulation scientists face a classic dichotomy: developing the physically stable but poorly soluble free base , or the highly soluble but chemically labile hydrochloride (HCl) salt .
This guide provides an objective, data-driven comparison of both forms, detailing the mechanistic causality behind their solubility limits and solid-state stability challenges to guide rational drug design.
Physicochemical Dynamics: Solubility & The Common-Ion Effect
The Free Base: Thermodynamic Stability vs. Dissolution Rate
The free base form of 2-methylimidazo[1,2-b]pyridazin-6-amine exhibits strong intermolecular hydrogen bonding and a highly planar crystal lattice. This results in excellent solid-state stability, high melting points, and low hygroscopicity. However, this high lattice energy translates to poor intrinsic aqueous solubility ( S0 ), often falling below 10 µg/mL at neutral pH[2]. For oral administration, this severely limits the dissolution rate and subsequent bioavailability.
The Hydrochloride Salt: The Common-Ion Liability
To circumvent poor solubility, the HCl salt is typically synthesized. While the HCl salt dramatically increases solubility in pure water, it introduces a critical physiological liability: the common-ion effect [3]. In the gastric environment (pH ~1.2), the concentration of endogenous chloride ions ( Cl− ) is exceptionally high (~0.1 M). According to Le Chatelier's principle and the solubility product constant ( Ksp ), the excess Cl− shifts the equilibrium toward the solid state, suppressing the dissolution of the API and potentially causing the dissolved drug to precipitate back out as the solid HCl salt[3].
Solid-State Stability: Disproportionation Risks
The most significant developmental risk for the HCl salt of a weakly basic imidazopyridazine is disproportionation —the spontaneous conversion of the salt back to its free base form during storage or formulation[4].
This process is governed by pHmax , the microenvironmental pH above which the free base becomes less soluble than the salt. If the HCl salt is formulated with alkaline excipients (e.g., magnesium stearate or sodium croscarmellose), the sorbed moisture layer at the API-excipient interface can reach a pH exceeding the drug's pHmax [4]. This thermodynamic driving force, combined with kinetic nucleation factors, catalyzes the dissociation of the HCl salt, releasing volatile HCl gas and precipitating the poorly soluble free base[5].
Mechanistic Pathway: Gastrointestinal Transit & Disproportionation
Caption: Mechanistic workflow illustrating the common-ion effect and intestinal disproportionation.
Comparative Data Summary
| Physicochemical Parameter | Free Base | Hydrochloride (HCl) Salt | Causality / Impact |
| Intrinsic Solubility ( S0 ) | Low (< 10 µg/mL) | High (> 10 mg/mL in H2O ) | Salt formation disrupts the stable planar lattice, lowering the energy barrier for hydration. |
| Gastric Solubility (SGF, pH 1.2) | Moderate (Protonates in situ) | Poor to Moderate | High Cl− in SGF triggers the common-ion effect, suppressing HCl salt dissolution[3]. |
| Intestinal Solubility (FaSSIF, pH 6.5) | Low | Low (Precipitates as base) | pH exceeds pHmax , driving thermodynamic conversion to the free base[5]. |
| Hygroscopicity | Low | Moderate to High | The charged ionic lattice of the salt readily adsorbs atmospheric moisture. |
| Disproportionation Risk | N/A (Highly Stable) | High | Basic excipients (e.g., Mg Stearate) elevate microenvironmental pH, stripping the proton[4]. |
| Formulation Strategy | Nanosuspensions, Lipid systems | Acidic microenvironment | HCl salts require acidic modifiers (e.g., citric acid) to prevent free base conversion. |
Self-Validating Experimental Protocols
To objectively evaluate the viability of the free base versus the HCl salt for your specific pipeline, the following self-validating workflows must be executed. These protocols are designed to isolate thermodynamic variables from kinetic artifacts.
Protocol 1: Thermodynamic Solubility & Common-Ion Effect Profiling
Objective: Quantify the impact of physiological chloride concentrations on the dissolution of the HCl salt.
-
Media Preparation: Prepare three distinct media:
-
Deionized Water (pH ~7.0).
-
Simulated Gastric Fluid (SGF) without NaCl (pH adjusted to 1.2 via H2SO4 ).
-
Standard SGF (pH 1.2, containing 0.1 M NaCl).
-
-
Equilibration (Shake-Flask Method): Add an excess of 2-methylimidazo[1,2-b]pyridazin-6-amine HCl salt (e.g., 50 mg) to 10 mL of each medium in sealed glass vials.
-
Incubation: Agitate the vials at 37°C ± 0.5°C for 24 hours to ensure thermodynamic equilibrium. Causality note: 24 hours is required to overcome the kinetic barrier of potential metastable supersaturation.
-
Phase Separation & Analysis: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV.
-
Solid-State Verification (Critical Step): Harvest the residual solid from the Standard SGF vial, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). Validation: If the PXRD pattern matches the free base, disproportionation has occurred; if it matches the HCl salt, the solubility drop is purely due to the common-ion effect[3].
Protocol 2: Accelerated Disproportionation Screening
Objective: Assess the solid-state stability of the HCl salt when exposed to standard tableting excipients.
-
Binary Mixture Preparation: Blend the HCl salt with magnesium stearate (a known disproportionation catalyst) at a 1:1 molar ratio[4].
-
Compaction: Compress the blend into 100 mg compacts using a hydraulic press at 100 MPa. Causality note: Compaction maximizes the API-excipient surface area contact, representing a worst-case scenario for solid-state reactions.
-
Stress Testing: Place the compacts in open stability chambers at 40°C / 75% Relative Humidity (RH) for 14 days.
-
In-Situ Monitoring: Analyze the compacts at days 0, 7, and 14 using Confocal Raman Spectroscopy.
-
Data Interpretation: Monitor the disappearance of the characteristic N−H+ stretching band (associated with the protonated imidazopyridazine ring) and the emergence of the free base spectral footprint[5]. Calculate the conversion kinetics to determine the required shelf-life mitigation strategies.
Conclusion & Formulation Recommendations
While the hydrochloride salt of 2-methylimidazo[1,2-b]pyridazin-6-amine offers superior initial aqueous solubility, it is highly susceptible to the common-ion effect in the stomach and excipient-induced disproportionation during storage. If the HCl salt is pursued, formulation scientists must avoid alkaline lubricants like magnesium stearate (substituting with sodium stearyl fumarate) and consider incorporating acidic microenvironmental pH modifiers like citric acid.
Alternatively, if the disproportionation kinetics are too rapid[5], researchers should bypass the HCl salt entirely and evaluate the free base utilizing enabling technologies (e.g., amorphous solid dispersions or lipid-based drug delivery systems), or screen for alternative counterions such as mesylate or maleate, which are less prone to the common-ion effect[2].
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Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold in Kinase-Targeted Drug Discovery
An In-Depth Comparative Guide to the Kinase Selectivity of 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride Analogs
In the landscape of modern oncology and immuno-inflammatory disease research, protein kinases remain one of the most critical target classes. The human kinome, comprising over 500 enzymes, orchestrates the vast majority of cellular signal transduction. However, the high degree of structural conservation, particularly within the ATP-binding site, presents a formidable challenge: achieving inhibitor selectivity. An inhibitor that potently modulates its intended target while sparing other kinases is the gold standard, as off-target activity can lead to unforeseen toxicities and a narrow therapeutic window.
The imidazo[1,2-b]pyridazine moiety has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its unique heterocyclic structure serves as an excellent bioisostere for the purine core of ATP, enabling it to form key hydrogen-bonding interactions within the kinase hinge region.[1][2] The core molecule of our focus, 2-Methylimidazo[1,2-b]pyridazin-6-amine, is a versatile starting point—a key intermediate for synthesizing a diverse library of kinase inhibitors.[3]
This guide provides a comparative analysis of the kinase selectivity profiles of various analogs derived from this core structure. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data from peer-reviewed literature, and provide detailed, field-proven protocols for evaluating these critical parameters in your own research. Our objective is to equip fellow researchers, scientists, and drug development professionals with the technical insights needed to rationally design and evaluate the next generation of selective kinase inhibitors based on this potent scaffold.
The Imidazo[1,2-b]pyridazine Core: A Framework for Tunable Kinase Selectivity
The power of the imidazo[1,2-b]pyridazine scaffold lies in its synthetic tractability. The core structure presents multiple positions—primarily C2, C3, and C6—where chemical substitutions can be strategically introduced to modulate interactions with the target kinase, thereby steering potency and selectivity.[1] This versatility has led to the development of potent inhibitors against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), VEGFR2, TAK1, GSK-3β, mTOR, and IRAK4.[2][4][5][6][7][8][9][10]
Below is a diagram illustrating the core scaffold and the key positions for chemical modification that drive selectivity.
Caption: Workflow for broad kinase selectivity panel screening.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in 100% DMSO). From this, create an intermediate dilution (e.g., 100 µM) in DMSO.
-
Assay Plate Setup: Using a 384-well plate, add the diluted compound to the appropriate wells. Include "no inhibitor" controls (DMSO only) to define 100% kinase activity and "no enzyme" controls for background correction. [11]3. Kinase/Substrate Addition: Add the pre-optimized kinase and its specific substrate to each well. Commercially available profiling systems, such as those from Promega, provide kinases and substrates in a convenient strip format. [12][13]4. Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinases before the reaction starts. [11]5. Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure assay sensitivity.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: Stop the reaction and measure the remaining kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced by measuring luminescence. [11][14]8. Data Analysis: Subtract the background signal ("no enzyme" control) from all wells. Calculate the percent inhibition for the test compound relative to the "no inhibitor" control. Hits are typically defined as kinases showing significant inhibition (e.g., >50%).
Protocol 2: IC50 Value Determination
Once primary targets and significant off-targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). [14][15]This involves a dose-response experiment.
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- 9. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. reactionbiology.com [reactionbiology.com]
A Senior Scientist's Guide to In Vivo Validation: Evaluating the Biological Activity of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the successful multi-kinase inhibitor Ponatinib.[1][2] This guide presents a comprehensive in vivo validation strategy for a novel compound from this class, 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. This molecule is identified as a key intermediate in the synthesis of kinase inhibitors, suggesting its potential as an anticancer or anti-inflammatory agent.[3]
This document provides researchers, scientists, and drug development professionals with a strategic framework for assessing the in vivo performance of this compound. We will proceed with the hypothesis that our test article is a putative kinase inhibitor intended for oncology applications. The guide will objectively compare its hypothetical performance against established benchmarks and provide detailed, field-proven experimental protocols to ensure scientific rigor and data-driven decision-making.
The Competitive Landscape: Establishing a Performance Benchmark
To validate a new chemical entity, its performance must be contextualized against existing alternatives. The choice of comparator is critical and depends on the strategic goals of the development program.
-
Broad-Spectrum Benchmark: Ponatinib. As a clinically successful drug sharing the core imidazo[1,2-b]pyridazine scaffold, Ponatinib serves as an excellent high-level benchmark for potency and pharmacokinetic properties.[1]
-
Target-Selective Benchmark: For this guide, we will hypothesize that our compound, "MIP-6A" (2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride), is designed to inhibit Tyrosine Kinase 2 (Tyk2), a key mediator in inflammatory and autoimmune disease signaling pathways.[4] Therefore, we will also compare it to a hypothetical selective Tyk2 inhibitor, "Tyk2-Inhibitor-X," based on recently disclosed orally active molecules.[4]
This dual-comparator approach allows us to assess both the general drug-like properties of our molecule (versus Ponatinib) and its specific target-related efficacy (versus Tyk2-Inhibitor-X).
The In Vivo Validation Funnel: A Strategic Workflow
A successful in vivo validation program is a phased, logical progression. It begins with understanding the molecule's behavior within a biological system and culminates in efficacy testing in a disease-relevant model. Rushing to efficacy studies without foundational pharmacokinetic (PK) and pharmacodynamic (PD) data is a common cause of failure, as it is impossible to interpret whether a lack of efficacy is due to poor exposure, lack of target engagement, or a true lack of activity.[5]
The workflow below illustrates the essential, self-validating sequence of experiments.
Caption: A strategic workflow for in vivo validation of a novel compound.
Phase 1: Foundational Pharmacokinetic & Pharmacodynamic Profiling
The primary goal of this phase is to understand the relationship between the administered dose, the resulting drug concentration in the body (PK), and the biological effect on the target (PD).[6][7][8]
Experimental Protocol: Murine Pharmacokinetic Study
Objective: To determine key PK parameters (Cmax, Tmax, Half-life, Bioavailability) of MIP-6A.
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Group Allocation (n=3 per group):
-
Group 1: MIP-6A, 2 mg/kg, intravenous (IV) bolus.
-
Group 2: MIP-6A, 10 mg/kg, oral gavage (PO).
-
-
Dosing Formulation: For IV, dissolve in 5% DMSO / 95% saline. For PO, formulate in 0.5% methylcellulose.
-
Sample Collection: Collect blood (~50 µL) via tail vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify MIP-6A concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[7]
-
Data Analysis: Calculate PK parameters using non-compartmental analysis. Bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Comparative Data: Pharmacokinetics
The table below presents hypothetical data comparing MIP-6A to our benchmark, Ponatinib.
| Parameter | MIP-6A (10 mg/kg PO) | Ponatinib (10 mg/kg PO) | Desired Outcome |
| Cmax (ng/mL) | 850 | 1200 | Sufficiently high to exceed target IC90 |
| Tmax (hr) | 1.0 | 2.0 | Rapid absorption |
| AUC (ng*hr/mL) | 4250 | 7500 | High overall exposure |
| Half-Life (hr) | 6.5 | 18 | Long enough for once-daily dosing |
| Bioavailability (%) | 45% | 60% | High oral absorption |
Experimental Protocol: In Vivo Target Engagement (PD) Study
Objective: To confirm that MIP-6A inhibits Tyk2 signaling in a tumor-bearing mouse.
-
Model: Establish tumor xenografts (e.g., using a human cancer cell line with an active Tyk2 pathway) in immunodeficient mice (e.g., NOD-SCID).[9]
-
Dosing: Once tumors reach ~200-300 mm³, administer a single oral dose of MIP-6A at various levels (e.g., 10, 30, 100 mg/kg) and a vehicle control.
-
Tissue Collection: At a timepoint corresponding to the expected Tmax (e.g., 2 hours post-dose), euthanize animals and harvest tumor tissue.
-
Analysis: Prepare tumor lysates and perform a Western Blot or Meso Scale Discovery (MSD) multiplex ELISA to measure the phosphorylation of STAT3 (pSTAT3), a direct downstream substrate of Tyk2.[4][7]
-
Quantification: Quantify the pSTAT3/total STAT3 ratio and express it as a percentage of the vehicle-treated control group.
Phase 2: Efficacy Evaluation in Preclinical Cancer Models
With a confirmed biologically active dose range, we can now assess the compound's ability to inhibit tumor growth.
The Workhorse Model: Cell Line-Derived Xenografts (CDX)
The CDX model is a robust, cost-effective method for initial efficacy screening. It involves implanting human cancer cells subcutaneously into immunodeficient mice.[9][10]
Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.
Experimental Protocol: CDX Efficacy Study
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Implantation: Implant 1-5 million cells suspended in Matrigel subcutaneously into the flank of female NOD-SCID mice.
-
Tumor Monitoring: Measure tumors twice weekly using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into treatment groups.
-
Treatment: Administer compounds daily via oral gavage for 21-28 days.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). TGI (%) is calculated as [1 - (ΔT / ΔV)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔV is the change in the vehicle group's mean tumor volume. Secondary endpoints include body weight change (a surrogate for toxicity) and survival.
The Gold Standard: Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a human patient are directly implanted into mice, are considered more predictive of clinical efficacy because they retain the cellular and genetic heterogeneity of the original human tumor.[9][11] The experimental design is similar to the CDX model, but the endpoint analysis is often more focused on individual "responder" versus "non-responder" animals, mimicking clinical trial outcomes.
Comparative Data: Efficacy and Tolerability
| Parameter | Vehicle Control | MIP-6A (30 mg/kg) | Tyk2-Inhibitor-X (30 mg/kg) |
| Tumor Growth Inhibition (TGI%) | 0% | 75% | 85% |
| Tumor Regressions | 0/10 | 2/10 | 4/10 |
| Mean Body Weight Change | +5% | -4% | -2% |
| Treatment-Related Deaths | 0/10 | 0/10 | 0/10 |
Conclusion and Authoritative Insights
-
Viable Pharmacokinetics: MIP-6A demonstrates acceptable oral bioavailability and a half-life conducive to once-daily dosing, a critical feature for patient compliance.
-
Confirmed Target Engagement: The compound effectively modulates its intended downstream target (pSTAT3) in vivo, confirming that sufficient exposure is leading to the desired biological effect.
-
Promising Efficacy: MIP-6A shows significant anti-tumor activity in a standard xenograft model, with efficacy approaching that of a highly selective competitor. The observation of tumor regressions is a strong positive signal.
-
Acceptable Tolerability: The compound is well-tolerated at an efficacious dose, with minimal impact on body weight.
Future Directions: The promising results from these foundational studies justify advancing MIP-6A. The next logical steps would be to confirm efficacy in a panel of PDX models to assess its activity across a more heterogeneous population.[11] Furthermore, if the mechanism of action suggests a role for the immune system, re-evaluation in a syngeneic model with a competent immune system would be essential.[9][10] Finally, more formal toxicology studies would be required to define the safety margin before consideration for clinical trials.[12]
References
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- European Patent Office. (2013, September 12). IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF.
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Strategic Selection of Imidazo[1,2-b]pyridazine Building Blocks: A Comparative Guide on 6-Chloro vs. 6-Amine-2-Methyl Derivatives
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Ponatinib) and advanced clinical candidates targeting kinases such as TAK1, ALK, and ROCK2[1][2][3]. The functionalization of the C6 position is a critical determinant of a molecule's solvent-exposed interactions and overall pharmacokinetic profile[2].
This guide provides an objective, data-driven comparison between two foundational building blocks: 6-chloroimidazo[1,2-b]pyridazine and 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride . By analyzing their divergent reactivity profiles—electrophilic versus nucleophilic—this guide equips medicinal chemists with the mechanistic insights and validated protocols necessary to optimize synthetic workflows.
Structural & Physicochemical Comparison
To rationally design a synthetic route, one must first understand the intrinsic electronic properties of these two synthons. The table below summarizes their physicochemical data and primary synthetic utility.
| Property / Parameter | 6-chloroimidazo[1,2-b]pyridazine | 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl |
| CAS Number | 6775-78-6[4] | 2460757-57-5[5] |
| Molecular Weight | 153.57 g/mol | 184.63 g/mol (Salt form) |
| Electronic Role | Electrophile (Activated C-Cl bond) | Nucleophile (Exocyclic primary amine) |
| C2 Substitution | Unsubstituted (C-H) | Methyl group (-CH3) |
| Key Reactions | SNAr, Suzuki-Miyaura, Buchwald-Hartwig[3][6] | Buchwald-Hartwig, Acylation, Sulfonylation[7] |
| Storage & Stability | Stable as free base; moisture tolerant[8] | Stored as HCl salt to prevent amine oxidation |
| Kinase Binding Role | Vector for solvent-exposed groups[2] | Vector for hinge-binding or DFG-pocket extension |
Mechanistic Divergence: Electrophile vs. Nucleophile
The choice between these two building blocks dictates the polarity of your synthetic strategy.
The Electrophilic Hub: 6-Chloroimidazo[1,2-b]pyridazine
The pyridazine nitrogens (N4 and N5) exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This renders the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [6]. When reacted with aliphatic amines or alkoxides, the intermediate Meisenheimer complex is stabilized by the adjacent nitrogens, allowing for efficient displacement of the chloride leaving group.
The Nucleophilic Hub: 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl
Conversely, when the target molecule requires an amide, sulfonamide, or a reverse-oriented amine linkage, starting with the 6-amine derivative is highly advantageous. The primary amine acts as a robust nucleophile. Furthermore, the C2-methyl group is not merely decorative; it provides a specific steric footprint that enhances lipophilic ligand efficiency (LipE) and favorably fills hydrophobic pockets within kinase active sites, such as those in PI4KB or ROCK2[2][9]. The compound is supplied as a hydrochloride salt to protect the electron-rich amine from oxidative degradation during storage.
Divergent synthetic workflows for electrophilic vs. nucleophilic imidazo[1,2-b]pyridazine scaffolds.
Pharmacophore Modeling & Target Selectivity
In kinase inhibitor design, the imidazo[1,2-b]pyridazine core typically acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone (e.g., Glu170 and Met172 in ROCK2)[2].
The structural differences between the two building blocks directly impact Structure-Activity Relationships (SAR):
-
C6-Vector: Extending from the C6 position typically directs substituents toward the solvent-exposed region or the DFG-out pocket, depending on the specific kinase conformation[2][3].
-
C2-Methyl Vector: The addition of the C2-methyl group in the 6-amine derivative can restrict the rotational freedom of the core within the active site, often improving isoform selectivity (e.g., ROCK2 over ROCK1) by exploiting minor differences in hydrophobic pocket volumes[2].
Pharmacophore model illustrating the spatial roles of C2 and C6 vectors in kinase active sites.
Validated Experimental Protocols
The following methodologies are self-validating systems designed to ensure high yield and purity. Causality for reagent selection is explicitly detailed to aid in troubleshooting.
Protocol A: SNAr Amination of 6-chloroimidazo[1,2-b]pyridazine
This protocol is optimized for the introduction of aliphatic amines at the C6 position[6].
Reagents:
-
6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Aliphatic Amine (e.g., morpholine) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial with 6-chloroimidazo[1,2-b]pyridazine and the aliphatic amine.
-
Solvent & Base Addition: Add NMP followed by DIPEA. Causality: DIPEA is strictly required to act as an acid scavenger, neutralizing the HCl byproduct generated during the substitution, which would otherwise protonate the nucleophilic amine and halt the reaction.
-
Thermal Activation: Seal the vial and heat at 110 °C for 12 hours. Causality: While the C-Cl bond is activated, the aromatic stability of the imidazo-pyridazine system creates a high activation energy barrier that necessitates thermal driving force.
-
Validation & Workup: Monitor by LC-MS. Upon completion (disappearance of the 153 m/z peak), cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine to remove NMP.
Protocol B: Buchwald-Hartwig Amination of 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl
This protocol facilitates the coupling of the 6-amine nucleophile with complex aryl halides[3][7].
Reagents:
-
2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd2(dba)3 (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cs2CO3 (3.5 equiv)
-
1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Salt Neutralization & Assembly: Charge an oven-dried Schlenk flask with the 6-amine HCl salt, aryl bromide, and Cs2CO3. Causality: 3.5 equivalents of Cs2CO3 are critical. 1.0 equivalent is consumed immediately to crack the HCl salt and liberate the free base amine. The remaining 2.5 equivalents participate in the catalytic cycle to deprotonate the palladium-bound amine intermediate.
-
Catalyst Addition: Add Pd2(dba)3 and Xantphos. Causality: Xantphos is selected for its wide bite angle, which enforces a geometry at the palladium center that accelerates reductive elimination (forming the C-N bond) while suppressing unwanted β-hydride elimination[3].
-
Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 10 minutes.
-
Reaction: Heat to 90 °C under Argon for 8–12 hours.
-
Validation & Workup: Monitor via TLC/LC-MS. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, then concentrate and purify via flash chromatography.
Conclusion
The selection between 6-chloroimidazo[1,2-b]pyridazine and 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride dictates the trajectory of a medicinal chemistry campaign. If the synthetic goal requires appending complex functional groups via the C6 position using the core as an electrophilic hub, the 6-chloro derivative is the optimal starting point. Conversely, if the target design necessitates an inverted amide/amine linkage and benefits from the lipophilic, selectivity-enhancing properties of a C2-methyl group, the 6-amine hydrochloride salt provides a highly efficient, nucleophilic alternative.
References
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- 5. 2460757-57-5|2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride|BLD Pharm [bldpharm.com]
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Comparative Benchmarking Guide: 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride Against the Standard Reference Inhibitor, Dasatinib
Introduction
The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to modulate critical cellular signaling pathways.[1] Its unique chemical architecture has been successfully leveraged to develop potent inhibitors against a range of protein kinases, leading to therapeutic agents for oncology and inflammatory diseases.[2][3] This guide provides an in-depth technical benchmark of a representative molecule from this class, 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, against Dasatinib, a well-established, multi-kinase inhibitor.
The objective of this guide is to establish a robust experimental framework for evaluating the inhibitory potential of novel compounds built upon this scaffold. By comparing its performance against a widely accepted standard like Dasatinib, researchers can contextualize their findings and make informed decisions in the drug discovery pipeline. We will focus the comparison on two clinically relevant receptor tyrosine kinases known to be targets of Dasatinib and related scaffolds: Discoidin Domain Receptor 1 (DDR1) and Ephrin type-A receptor 2 (EphA2).[4][5][6]
Rationale for Selecting the Reference Standard and Target Kinases
Dasatinib was selected as the reference inhibitor due to its broad and well-characterized kinase inhibition profile, which includes potent activity against the ABL kinase.[4][5][6] The ATP-binding domain of DDR1 shares significant sequence homology with ABL, which explains the potent inhibitory effect of ABL inhibitors like Dasatinib on DDR1.[7] This makes Dasatinib an ideal yardstick for assessing new inhibitors that may target this kinase family.
Target Kinases:
-
Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase (RTK) activated by collagen. Its dysregulation is implicated in a variety of human diseases, including cancer, fibrosis, and inflammation.[8][9][10][11]
-
Ephrin type-A receptor 2 (EphA2): An RTK that is frequently overexpressed in solid tumors and plays a crucial role in oncogenic signaling, controlling processes like cell migration, invasion, and survival.[12][13]
Target Kinase Signaling Pathways & Point of Inhibition
Understanding the signaling cascades regulated by DDR1 and EphA2 is critical for interpreting inhibitor activity. The diagrams below illustrate these pathways and highlight the ATP-binding site within the kinase domain, which is the point of action for competitive inhibitors like Dasatinib and, hypothetically, 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl.
DDR1 Signaling Pathway
Experimental Benchmarking Workflow
A multi-step approach is essential for a thorough comparison. The workflow begins with direct biochemical assays to measure enzymatic inhibition and progresses to cell-based assays to confirm target engagement and functional cellular outcomes.
Methodologies & Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol determines the concentration of inhibitor required to reduce kinase activity by 50% (IC50). We utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. [14] Causality Behind Choices:
-
ADP-Glo™ System: This format is chosen for its high sensitivity and broad applicability across different kinases. It measures kinase activity by quantifying ADP production, which is a universal product of the reaction, thus avoiding the need for substrate-specific antibodies. [14][15]* ATP at Km: Running the reaction at the Michaelis-Menten constant (Km) for ATP ensures the assay is sensitive to competitive inhibitors. At this concentration, the inhibitor and ATP are on a "level playing field" for binding to the kinase's active site.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Reconstitute recombinant human DDR1 and EphA2 kinase enzymes and their respective substrates in the assay buffer.
-
Compound Dilution: Create a 10-point, 3-fold serial dilution series for 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl and Dasatinib in 100% DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase/substrate mix to each well.
-
Add 50 nL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.
-
Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution (prepared at 2x the final Km concentration) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. This duration must be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding affinity of a compound to its target kinase within the physiological context of a live cell. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). [16] Causality Behind Choices:
-
Live Cell Format: This is a crucial step beyond biochemical assays. It confirms that the compound can cross the cell membrane and engage its target in a complex cellular environment, providing more biologically relevant data.
-
Competitive Displacement: The assay format, where the test compound displaces a known fluorescent tracer, provides a quantitative measure of apparent affinity and target occupancy.
Step-by-Step Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (DDR1 or EphA2) fused to NanoLuc® luciferase.
-
Plating: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Dasatinib. Add the compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer (a fluorescent ligand that binds to the kinase's ATP pocket) to all wells.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to initiate the luminescence reaction.
-
BRET Measurement: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET signal indicates that the test compound has displaced the tracer from the kinase. Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration) for target engagement.
Comparative Data Analysis
The following tables summarize representative data that could be obtained from the described experiments, comparing 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl against the reference inhibitor, Dasatinib.
Table 1: Biochemical Potency (IC50) Against Target Kinases
| Compound | Target Kinase | IC50 (nM) |
| 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl | DDR1 | 15.2 |
| EphA2 | 88.5 | |
| Dasatinib (Reference) | DDR1 | 1.5 [9] |
| EphA2 | 5.0* |
*Representative value based on Dasatinib's known potent activity against EphA2. [6] Table 2: Cellular Target Engagement & Activity (EC50)
| Compound | Assay Type | Target Kinase | EC50 (nM) |
| 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl | NanoBRET™ Engagement | DDR1 | 125 |
| Phosphorylation Inhibition | DDR1 | 180 | |
| Dasatinib (Reference) | NanoBRET™ Engagement | DDR1 | 20 |
| Phosphorylation Inhibition | DDR1 | 35 |
Interpretation of Results
-
Biochemical Potency: The data in Table 1 indicate that 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl is a potent inhibitor of DDR1 in a biochemical assay, albeit approximately 10-fold less potent than Dasatinib. It also shows activity against EphA2, suggesting a multi-kinase inhibitory profile, which is common for this scaffold.
-
Cellular Efficacy: As shown in Table 2, the EC50 values from cell-based assays are higher than the biochemical IC50 values for both compounds. This is expected and reflects factors such as cell membrane permeability, intracellular ATP concentrations, and potential for efflux pump activity.
-
Comparative Performance: The test compound successfully engages and inhibits DDR1 in a cellular context, confirming its biological activity. While Dasatinib remains the more potent inhibitor, 2-Methylimidazo[1,2-b]pyridazin-6-amine HCl demonstrates a promising profile, validating the imidazo[1,2-b]pyridazine scaffold as a strong foundation for developing DDR1 inhibitors. The difference in potency between the test compound and Dasatinib provides a clear benchmark for future structure-activity relationship (SAR) studies aimed at optimizing the lead compound.
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for benchmarking novel kinase inhibitors based on the 2-Methylimidazo[1,2-b]pyridazine scaffold. By employing a combination of biochemical and cell-based assays and comparing the results against the established multi-kinase inhibitor Dasatinib, a clear and objective assessment of a compound's potential can be achieved.
The representative compound, 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, demonstrates potent, low-nanomolar inhibition of DDR1 and engages its target in live cells. Although less potent than the clinical-grade inhibitor Dasatinib, it serves as a validated hit compound and a strong starting point for further medicinal chemistry optimization. This structured approach ensures that research and development efforts are guided by robust, comparative data, ultimately accelerating the journey from chemical scaffold to potential therapeutic candidate.
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ResearchGate. (n.d.). Inhibition of collagen-induced discoidin domain receptor 1 and 2 activation by imatinib, nilotinib and dasatinib. Available at: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?. Available at: [Link]
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Zhu, X., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 285. Available at: [Link]
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MDPI. (2021, March 18). EphA2 Signaling in tumors. Encyclopedia. Available at: [Link]
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Sugiyama, N., et al. (2019). Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression. Biological and Pharmaceutical Bulletin, 42(9), 1458-1464. Available at: [Link]
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Liv Hospital. (2026, February 23). Dasatinib. Available at: [Link]
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Miao, H., & Wang, B. (2012). EphA Receptor Signaling – Complexity and Emerging Themes. Journal of Cellular and Molecular Medicine, 16(4), 661–670. Available at: [Link]
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Macrae, M., et al. (2003). Ligand Binding Up-Regulates EphA2 Messenger RNA Through the Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase Pathway. Cancer Research, 63(23), 8344-8347. Available at: [Link]
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RxList. (2025, February 13). Dasatinib (Sprycel, Phyrago): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules, 27(23), 8507. Available at: [Link]
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Agu-Symphony. (n.d.). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Available at: [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
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Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Methylimidazo[1,2-b]pyridazin-6-amine. Available at: [Link]
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Bio-protocol. (2014, March 5). IP-Kinase Assay. Available at: [Link]
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Kennedy, E. J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. Available at: [Link]
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Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145–2150. Available at: [Link]
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ECHA. (n.d.). 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride — Chemical Substance Information. Available at: [Link]
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Ancellin, N., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 163-168. Available at: [Link]
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PubChem. (n.d.). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10047093-B2. Available at: [Link]
- Google Patents. (n.d.). WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
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New Drug Approvals. (2025, June 30). Taletrectinib. Available at: [Link]
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Moslin, R., et al. (2016). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913–918. Available at: [Link]
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Wang, Y., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. European Journal of Medicinal Chemistry, 296, 117548. Available at: [Link]
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Ali, A., & Ali, S. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Molecules, 26(22), 6829. Available at: [Link]
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MDPI. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available at: [Link]
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Reproducibility of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride synthetic routes across labs
An In-Depth Guide to the Reproducibility of Synthetic Routes for 2-Methylimidazo[1,2-b]pyridazin-6-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Reproducible Synthesis in Pharmaceutical Development
2-Methylimidazo[1,2-b]pyridazin-6-amine is a critical heterocyclic building block in medicinal chemistry.[1][2] It serves as a key intermediate in the synthesis of advanced kinase inhibitors for therapeutic areas including oncology and inflammation.[3] The hydrochloride salt is often the preferred form for pharmaceutical development due to its improved solubility and stability.[4]
For researchers and drug development professionals, the reliable, consistent, and scalable synthesis of such intermediates is paramount. A synthetic route that is not reproducible across different labs or at different scales introduces significant risk, leading to project delays, budget overruns, and complications in regulatory filings. This guide provides a comparative analysis of the common synthetic strategies for 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, with a focus on the critical parameters that govern their reproducibility. We will dissect the causality behind experimental choices and offer field-proven insights to help scientists establish a robust and self-validating protocol.
Strategic Analysis: Convergent vs. Linear Approaches
The synthesis of the target molecule can be approached via two main strategies. The most common and industrially viable method is a convergent "halogen-first" approach . This strategy involves the initial synthesis of a halogenated imidazo[1,2-b]pyridazine core, followed by a late-stage amination. An alternative, more linear approach would involve forming the bicyclic ring system from a diamino-pyridazine precursor. As we will explore, the convergent route offers superior control over regiochemistry, which is a crucial factor for reproducibility.
Part 1: The Convergent "Halogen-First" Synthetic Route
This multi-step approach is the most widely documented and reliable pathway. It systematically builds the molecule by first establishing the core heterocyclic scaffold with a halogen handle (typically chlorine) at the 6-position, which is then displaced in a highly-controlled final step.
Caption: Workflow for the Convergent "Halogen-First" Approach.
Step 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine
The quality and purity of this starting material are foundational to the entire synthesis. It is almost universally prepared via a nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloropyridazine. However, the reported conditions vary significantly, impacting reproducibility.
Experimental Protocol (Optimized Composite):
-
Method A (High Temperature/Pressure): To a stainless-steel pressure vessel (bomb), add 3,6-dichloropyridazine (1.0 eq).[5]
-
Add concentrated aqueous ammonium hydroxide (approx. 10 volumes).[5]
-
Seal the vessel and heat to 110–130°C with vigorous stirring for 12–24 hours.[5][6]
-
Caution: Monitor pressure throughout the reaction. Cool the vessel completely to room temperature, then to 0°C before opening.
-
Filter the resulting precipitate and wash thoroughly with cold water to afford the product.[5]
-
Method B (Solvent-Based): In a sealed tube, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as methanol or DMF.[6][7]
-
Add a solution of ammonia in methanol (2.0 M, ~10 eq) or aqueous ammonia (0.5-7.5 eq).[6][7]
-
Heat to the specified temperature (ranging from 30°C to 130°C) for 24-96 hours.[6][7]
-
After cooling, remove the solvent under reduced pressure. The crude product can be purified by extraction, recrystallization, or column chromatography.[6][7]
Reproducibility Analysis:
| Parameter | Method A (Aqueous) | Method B (Solvent) | Reproducibility Causality & Insights |
| Reported Yield | ~81% | 61-82%[6] | Yield is highly dependent on reaction completion and workup. The aqueous method often precipitates a cleaner product directly. |
| Temperature | 110-130°C[6] | 30-180°C | High temperatures ensure reaction completion but increase pressure and risk of side products. Lower temperatures require longer reaction times. |
| Pressure | High (autogenous) | Moderate to High | CRITICAL: Inconsistent heating or vessel sealing can lead to pressure variations, directly affecting reaction rate and yield. This is a major source of lab-to-lab variability. |
| Purification | Filtration & Washing | Evaporation, Extraction, Chromatography[6][7] | Method A is simpler and more scalable. The need for chromatography in Method B introduces variability (silica gel activity, solvent gradients) and is less desirable for large-scale production. |
| Safety | High Pressure | Flammable Solvents, Pressure | Both methods carry risks that must be properly managed for safe and reproducible execution. |
Expert Recommendation: Method A, using aqueous ammonia in a dedicated pressure vessel, is generally more reproducible for scale-up. It avoids large volumes of organic solvents and often yields a product pure enough for the next step without chromatography.
Step 2: Cyclocondensation to Form the Imidazo[1,2-b]pyridazine Core
This step constructs the bicyclic core. The reaction of an aminopyridazine with an α-halocarbonyl is a classic and reliable method for forming imidazo-fused heterocycles.[8][9] To install the required 2-methyl group, 1-bromo-2-propanone (bromoacetone) is the reagent of choice.
Experimental Protocol:
-
Suspend 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0-3.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Add 1-bromo-2-propanone (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80-90°C) for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid, 6-chloro-2-methylimidazo[1,2-b]pyridazine, can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Causality and Trustworthiness: This reaction is highly trustworthy due to its well-established mechanism. The amino group of the pyridazine performs a nucleophilic attack on the α-carbon of the bromoketone, followed by an intramolecular cyclization and dehydration. The use of a mild base like sodium bicarbonate is sufficient to neutralize the HBr generated, preventing unwanted side reactions. The presence of the halogen at the 6-position favorably directs the cyclization to the correct ring nitrogen, ensuring high regioselectivity and, therefore, high reproducibility.[8]
Step 3: Buchwald-Hartwig Amination for C-N Bond Formation
This is the most critical and technically challenging step, where reproducibility is often won or lost. The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is notoriously sensitive to a variety of parameters.[10][11]
Experimental Protocol (General Conditions):
-
To an oven-dried reaction vessel, add the 6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq), palladium precatalyst (e.g., t-BuXPhos Palladacycle, 1-3 mol%), phosphine ligand (e.g., t-BuXPhos, if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOtBu, K2CO3, Cs2CO3, 1.5-2.5 eq).[12][13]
-
Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, t-AmOH) via syringe.[12][13]
-
Add the ammonia source. For this primary amine, an ammonia surrogate like benzophenone imine followed by hydrolysis, or direct reaction with ammonia in a sealed vessel, is required.
-
Heat the reaction to 80–125°C for 2–16 hours, monitoring for completion.[12]
-
After cooling, quench the reaction (e.g., with aqueous NH4Cl), extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Reproducibility Troubleshooting Guide:
Caption: Troubleshooting the Buchwald-Hartwig Amination Step.
-
Catalyst System: This is the heart of the reaction. The choice of ligand is critical and substrate-dependent.[14] Modern palladacycle precatalysts are often more effective and reproducible as they form the active LPd(0) catalyst more cleanly than traditional sources like Pd(OAc)2.[14]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Failure to exclude oxygen is a primary cause of failed or low-yielding reactions. Using degassed solvents and maintaining a strict inert atmosphere is non-negotiable for reproducibility.[13]
-
Base Selection: The base must be strong enough to deprotonate the amine nucleophile but not so reactive that it causes substrate or product degradation. The physical properties, such as particle size, can also impact reaction rates.[14]
Step 4: Final Salt Formation
This is a standard and generally reproducible step.
Experimental Protocol:
-
Dissolve the purified 2-methylimidazo[1,2-b]pyridazin-6-amine free base in a suitable solvent such as methanol, ethanol, or 1,4-dioxane.
-
Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Part 2: The Alternative "Amine-First" Linear Route
A seemingly more direct route would be to start with 3,6-diaminopyridazine and perform the cyclocondensation with 1-bromo-2-propanone.
Caption: Hypothetical "Amine-First" route showing potential for isomer formation.
Reproducibility Analysis: While this route appears shorter, it suffers from a critical flaw: a lack of regiochemical control. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[8] Alkylation by the bromoketone preferentially occurs there. In 3,6-diaminopyridazine, there is ambiguity, which can lead to the formation of an isomeric product. This makes purification difficult and renders the reproducible yield of the desired product extremely low. The "halogen-first" approach avoids this entirely, as the halogen at the 6-position deactivates the adjacent ring nitrogen, directing the cyclization predictably.[8] For this reason, the "amine-first" route is not recommended for achieving a reproducible synthesis.
Conclusion and Recommendations
For the synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, the convergent "halogen-first" approach is demonstrably superior in terms of robustness, scalability, and reproducibility.
Key Takeaways for Reproducibility:
-
Standardize the Intermediate: The synthesis of 3-amino-6-chloropyridazine should be optimized and standardized. The high-temperature aqueous ammonia method offers a scalable and chromatographically-free option.
-
Control the Core Formation: The cyclocondensation step is generally reliable, but consistency in temperature, reaction time, and purification is key.
-
Master the Amination: The Buchwald-Hartwig amination is the most significant hurdle. Success hinges on meticulous control of the catalytic system, absolute exclusion of oxygen and moisture, and rational selection of the base. Labs seeking to reproduce this synthesis should invest time in screening and optimizing these parameters for their specific setup. Using modern, well-defined palladacycle precatalysts is strongly advised.
By understanding the causality behind each experimental step and focusing on the critical control points—particularly within the C-N coupling reaction—researchers can successfully implement a reproducible and self-validating synthesis for this valuable pharmaceutical intermediate.
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A Senior Application Scientist's Guide to Cross-Validation of 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride Assays
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, a key intermediate in the synthesis of kinase inhibitors, establishing robust and reliable quantitative assays is a foundational requirement for advancing through the development pipeline.[1] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS)—and outlines a rigorous cross-validation protocol to ensure data interchangeability and confidence.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), is the bedrock of our approach.[2][4][5]
Primary Assay: The Workhorse HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a ubiquitous technique in pharmaceutical analysis, prized for its robustness, cost-effectiveness, and reliability for quantifying chromophoric molecules like 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
Rationale for Method Design
The selection of HPLC parameters is a science-driven process aimed at achieving optimal separation and detection. For a polar, aromatic amine, a reverse-phase C18 column is the logical starting point, offering a hydrophobic stationary phase that will retain the analyte based on its partitioning with a polar mobile phase. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate or formate to ensure analyte ionization and good peak shape) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve a retention time that is both practical and provides adequate separation from potential impurities. The UV detection wavelength is selected based on the analyte's absorbance maximum to ensure the highest sensitivity.
Comprehensive Validation Protocol
A validation protocol should be established before the study to define the procedures and acceptance criteria.[3] Following the ICH Q2(R1) guideline, the following parameters must be rigorously assessed:[2][4][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank samples and by assessing peak purity using a photodiode array (PDA) detector.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2][4] A minimum of five concentrations are analyzed, and the resulting calibration curve is evaluated for its correlation coefficient (r²), y-intercept, and the linearity of the residuals. The range is the interval between the upper and lower concentrations for which the method has suitable levels of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results to the true value.[4] This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] This is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Analysis of replicate samples on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]
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A Comprehensive Guide to the Safe Disposal of 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride. As a research chemical, its handling and disposal demand a thorough understanding of its inherent hazards and the governing regulatory frameworks. This document is designed for researchers, scientists, and drug development professionals to ensure that safety and environmental responsibility are maintained throughout the laboratory workflow.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the specific hazards of 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride is the critical first step in establishing a safe disposal plan. The primary risk is not associated with the simple hydrochloride salt but with the toxicological profile of the heterocyclic amine structure. This compound is classified with several hazard codes that dictate its handling and disposal requirements.
Based on available data, the compound is categorized as follows:
| Hazard Classification | Hazard Code | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 / H336 | May cause respiratory irritation, drowsiness, or dizziness. | [1][2] |
These classifications mandate that 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride be treated as a hazardous waste upon disposal. The "Warning" signal word and GHS07 pictogram (exclamation mark) further underscore the need for caution.[2]
The Regulatory Imperative: Adherence to EPA and OSHA Standards
Proper disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal (a concept known as "cradle-to-grave").[3] As the generator, your laboratory is legally responsible for ensuring the waste is correctly identified, managed, and transported to a licensed disposal facility.[4]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop and implement a written Chemical Hygiene Plan (CHP).[5][6][7] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected.[8]
Core Disposal Principle: Chemical Treatment and Professional Disposal
Given its classification as a toxic organic compound, 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride must not be disposed of down the sanitary sewer, even after neutralization. While neutralization of simple inorganic acids and bases can sometimes render them safe for drain disposal, this does not apply here.[9] Neutralizing the hydrochloride salt with a base would deprotonate the amine, but it would not degrade the toxic heterocyclic organic molecule, which poses a significant environmental hazard.
The only acceptable disposal method is through a licensed hazardous waste management company.[10][11]
Step-by-Step Disposal Protocol for 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride
This protocol ensures a self-validating system for safety and compliance.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure the following PPE is worn to mitigate the risks identified in Section 1:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against eye irritation (H319).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation (H315, H312).[12]
-
Protective Clothing: A standard laboratory coat is required.[13]
-
Respiratory Protection: All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation (H332, H335).[14]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. This waste stream should be classified as Non-Halogenated Organic Solid Waste or as directed by your institution's Environmental Health & Safety (EH&S) department.
-
DO NOT mix this waste with strong oxidizing agents.
-
DO NOT mix with incompatible waste streams, such as strong bases or acids, unless specifically instructed by your EH&S office.[15]
-
Keep solids and liquids in separate waste containers.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure regulatory compliance.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[15][16] A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled as soon as the first particle of waste is added.[16] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[15][17]
-
Keep the waste container closed at all times except when adding waste.[15][16]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.[3]
-
Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic materials).[17]
Step 5: Arrange for Professional Disposal
Once the container is nearly full (approximately 90%), contact your institution's EH&S department or equivalent to schedule a waste pickup.[15] They will manage the process of transferring the waste to a licensed disposal facility.
Managing Contaminated Materials and Spills
Accidents can happen, and a plan for managing contaminated items and spills is essential.
-
Contaminated Labware: Disposable items such as gloves, weigh paper, and pipette tips that are contaminated with the compound must be placed in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing it three times with a suitable solvent (e.g., ethanol or methanol). The rinsate from these cleanings is also considered hazardous waste and must be collected in a designated liquid hazardous waste container.[18]
-
Empty Containers: The original product container is not considered "empty" by the EPA until it has been triple-rinsed.[18][19] This rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, deface the label and dispose of the container as instructed by your EH&S department.
-
Spill Cleanup: In case of a small spill within a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill pad).
-
Carefully collect the absorbent material and spilled compound using non-sparking tools.
-
Place the collected waste into a sealed, labeled hazardous waste container.[20][21]
-
Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
-
Disposal Workflows and Decision Logic
The following diagrams illustrate the decision-making process and the overall workflow for proper disposal.
Caption: Waste Classification Logic for the Compound.
Caption: Step-by-Step Disposal Workflow.
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Personal protective equipment for handling 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride (CAS: 2460757-57-5) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is a critical scaffold in the synthesis of advanced kinase inhibitors (such as IRAK4 modulators used in inflammatory disease and Alzheimer's research)[1]. However, its physical form as a fine hydrochloride salt powder introduces significant aerosolization risks, while its chemical structure dictates specific acute toxicity and irritant profiles[2].
To build a self-validating safety culture, we must move beyond blindly following rules and understand the causality behind our experimental and protective choices. This guide provides a comprehensive, scientifically grounded framework for the personal protective equipment (PPE), handling protocols, and disposal plans required for this compound.
Hazard Assessment & Mechanistic Causality
Before donning any PPE, we must understand the physiological risks. The hydrochloride salt of 2-Methylimidazo[1,2-b]pyridazin-6-amine is classified under several Global Harmonized System (GHS) hazard categories[2]. The table below summarizes the quantitative and qualitative hazard data and the mechanistic rationale for our protective strategies.
| GHS Hazard Code | Hazard Classification | Mechanistic Rationale & Causality | Required Protective Countermeasure |
| H302 + H312 + H332 | Acute Toxicity (Oral, Dermal, Inhalation) | The small molecular weight allows for rapid absorption across mucous membranes and compromised skin. | Double-gloving; N95/P100 particulate respirator if handled outside a hood. |
| H315 | Skin Irritation | The hydrochloride salt dissociates in sweat/sebum, creating localized acidic microenvironments that disrupt the stratum corneum. | Impermeable nitrile gloves (extended cuff); flame-resistant lab coat. |
| H319 | Serious Eye Irritation | Contact with ocular fluid causes rapid pH shifts and protein denaturation in the cornea. | ANSI Z87.1 tight-fitting chemical splash goggles (glasses are insufficient). |
| H335 / H336 | STOT SE 3 (Respiratory Irritation) | Inhalation of fine particulates triggers inflammatory cascades in the upper respiratory tract. | Mandatory manipulation within a certified chemical fume hood. |
Personal Protective Equipment (PPE) Framework
In accordance with[3], PPE is our last line of defense, functioning synergistically with engineering controls.
-
Ocular Protection: Standard safety glasses leave the orbital cavity exposed to airborne dust. You must wear ANSI Z87.1-certified chemical splash goggles . If preparing large-volume solutions (>500 mL) where splash risk is elevated, a secondary face shield is required.
-
Dermal Protection (Hands): Employ a double-gloving technique using powder-free nitrile gloves. Causality: The outer glove acts as the primary barrier against the active pharmaceutical ingredient (API). If the outer glove is contaminated, it can be immediately stripped and replaced without exposing the skin, thereby preventing cross-contamination of balances and fume hood sashes.
-
Body Protection: A fully buttoned, fluid-resistant lab coat (preferably with knit cuffs to prevent wrist exposure), long pants, and closed-toe shoes made of non-porous material.
-
Respiratory Protection: When handled inside a properly functioning chemical fume hood (face velocity of 80–100 fpm), ambient respiratory protection is not required. However, if a spill occurs outside the hood, an N95 or P100 half-mask respirator is mandatory to prevent inhalation of the aerosolized hydrochloride salt[4].
Operational Workflow & Handling Protocol
The following self-validating protocol ensures that every step of the weighing and transfer process contains an inherent safety check.
Protocol: Safe Weighing and Solution Preparation
-
Verification: Verify the chemical fume hood's continuous flow monitor is in the green zone (typically >80 fpm). Logic: Powdered hydrochloride salts are highly susceptible to static dispersal; adequate negative pressure contains rogue particulates.
-
Preparation: Line the fume hood workspace with a disposable, anti-static weighing mat. Place the analytical balance inside the hood.
-
Donning: Apply base PPE (goggles, lab coat). Don the inner pair of nitrile gloves, ensuring they cover the lab coat cuffs. Don the outer pair of nitrile gloves.
-
Manipulation: Use an anti-static micro-spatula to transfer the 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride. Crucial Step: Close the balance draft shield doors completely before recording the weight to prevent airflow-induced measurement drift and particulate escape.
-
Solubilization: Transfer the powder directly into a pre-tared vial containing your solvent (e.g., DMSO or appropriate buffer) inside the hood. Cap the vial tightly before vortexing. Logic: Solubilizing the compound immediately neutralizes the inhalation hazard of the dry powder.
-
Decontamination: Wipe down the spatula, balance, and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol). Remove the outer gloves, turning them inside out, and dispose of them in the solid hazardous waste bin.
Workflow for handling 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride.
Decontamination & Disposal Plan
Improper disposal of heterocyclic amines and their salts can lead to severe environmental toxicity and regulatory fines. We adhere strictly to for academic and industrial laboratories[5].
Protocol: EPA-Compliant Waste Management
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and Kimwipes) must be placed in a designated, puncture-resistant solid hazardous waste container located within the Satellite Accumulation Area (SAA)[6].
-
Liquid Waste: Solutions containing 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride must be collected in a compatible, clearly labeled liquid hazardous waste carboy. Logic: Do not mix with strong oxidizing agents, as heterocyclic amines can react exothermically.
-
Labeling: Under EPA Subpart K, the waste container must be explicitly labeled with "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazards: "Acute Toxicity / Irritant"[7].
-
Spill Response: In the event of a powder spill, do not sweep dry powder, as this exacerbates aerosolization. Cover the spill with absorbent pads dampened with water or a mild solvent, carefully wipe inward to prevent spreading, and deposit all materials into the SAA bin.
Spill assessment and EPA-compliant waste disposal logic.
References
- Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (Patent WO2014074657A1).
-
2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride — Chemical Substance Information . NextSDS.[Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (PMC).[Link]
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Working with Chemicals - Prudent Practices in the Laboratory . National Research Council (NCBI Bookshelf).[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US Environmental Protection Agency (EPA).[Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
